Ethyl 2-chloro-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPALFRWFJQPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-4-hydroxybenzoate
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystal structure analysis of Ethyl 2-chloro-4-hydroxybenzoate. As a compound of interest in pharmaceutical and materials science, understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties and guiding drug development efforts. While a definitive published crystal structure for this specific compound is not available at the time of this writing, this document will leverage established crystallographic principles and data from closely related analogues to present a robust, predictive analysis.
Introduction: The Significance of Crystalline Architecture
The precise arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for drug efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice.[1][2][3] This guide will detail the process of analyzing the crystal structure of this compound, from crystal growth to the intricate analysis of intermolecular forces that govern its supramolecular assembly.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
This compound can be synthesized via the esterification of 2-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the product.
Caption: Synthesis of this compound.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] The slow evaporation technique is a common and effective method for small organic molecules.
Step-by-Step Protocol:
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent in which this compound has moderate solubility. Methanol, ethanol, or acetone are good starting points.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal nucleation and growth.[4]
-
Incubation: The vial is placed in a vibration-free environment and observed over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Hypothetical Case Study
As no published crystal structure exists for this compound, we will proceed with a predictive analysis based on the known crystal structure of the closely related compound, Ethyl 4-hydroxybenzoate (Ethylparaben).[6] Ethylparaben crystallizes in the monoclinic crystal system, and it is plausible that the chloro-substituted analogue will adopt a similar packing arrangement.[6]
Experimental Workflow
The following outlines the standard workflow for SC-XRD data collection and structure refinement.
Caption: SC-XRD Experimental and Analytical Workflow.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.
Predicted Crystallographic Data
Based on the structure of Ethyl 4-hydroxybenzoate, we can predict the likely crystallographic parameters for this compound.[6]
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.6 |
| b (Å) | ~13.2 |
| c (Å) | ~11.8 |
| β (°) | ~108 |
| Volume (ų) | ~1700 |
| Z | 8 |
| Density (calculated) (g/cm³) | ~1.5 |
Note: These values are estimations and would require experimental verification.
Analysis of the Predicted Crystal Structure
The introduction of a chlorine atom at the 2-position of the benzene ring is expected to have a significant impact on the crystal packing and intermolecular interactions compared to the parent Ethyl 4-hydroxybenzoate.
Molecular Conformation
The molecule is expected to be largely planar, with the ethyl ester group potentially showing some torsional flexibility. The presence of the chloro and hydroxyl groups on the benzene ring will influence the electronic distribution within the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dictated by a combination of hydrogen bonds and other weak intermolecular interactions.
-
Hydrogen Bonding: The primary hydrogen bonding motif is anticipated to involve the phenolic hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group of an adjacent molecule acting as a hydrogen bond acceptor. This would lead to the formation of chains or ribbons of molecules. A similar pattern is observed in 2-Hydroxyethyl 4-hydroxybenzoate.[7]
-
Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the π-system of the benzene ring.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] The surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules.
Caption: Workflow for Hirshfeld Surface Analysis.
For this compound, the Hirshfeld surface would likely reveal:
-
Red spots on the dnorm surface corresponding to the strong O-H···O=C hydrogen bonds.
-
Weaker red or white regions indicating potential C-H···O and C-H···Cl interactions.
-
The fingerprint plot would provide a quantitative breakdown of the contribution of each type of intermolecular contact to the overall crystal packing.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit predictive, analysis of the crystal structure of this compound. The synthesis, crystallization, and detailed SC-XRD workflow have been described, providing a roadmap for its experimental determination. The predicted crystal structure, based on the closely related Ethyl 4-hydroxybenzoate, suggests a monoclinic system with a packing arrangement dominated by hydrogen bonding and influenced by the presence of the chlorine substituent.
The definitive elucidation of the crystal structure of this compound awaits experimental investigation. Such a study would provide invaluable insights into the interplay of hydrogen and halogen bonding in directing supramolecular assembly and would be of significant interest to the fields of crystal engineering and pharmaceutical sciences.
References
-
Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Svärd, M., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1809.
- Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Wazzan, N. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 28(25), 8031.
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.
-
Karunagaran, N., et al. (2015). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. ResearchGate. [Link]
-
2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChem. [Link]
-
Ethyl 4-hydroxybenzoate. ChemBK. [Link]
-
Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. ResearchGate. [Link]
-
Ethyl 4-bromo-2-hydroxybenzoate. Chemspace. [Link]
-
Methyl 2-chloro-4-methylbenzoate. PubChem. [Link]
-
The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. [Link]
-
Ethyl p-hydroxybenzoate. Pharmacompass. [Link]
-
Ethyl 4-hydroxybenzoate (C9 H10 O3). Biological Magnetic Resonance Bank. [Link]
-
Methyl 4-chloro-2-hydroxybenzoate (C8H7ClO3). PubChem. [Link]
- Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279.
-
Ethyl 2-bromo-5-hydroxybenzoate. PubChem. [Link]
-
Ethyl 4-Bromo-2-hydroxybenzoate. Amerigo Scientific. [Link]
-
2-Hydroxyethyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
"Ethyl 2-chloro-4-hydroxybenzoate" theoretical and computational studies
Title: Strategic Computational Characterization of Ethyl 2-chloro-4-hydroxybenzoate: A Technical Guide for Drug Development
Executive Summary
This technical guide establishes a rigorous theoretical and computational framework for the structural and electronic characterization of This compound (E2C4HB). As a halogenated phenolic ester, E2C4HB serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and liquid crystal mesogens.
The presence of the chlorine atom at the ortho position (relative to the ester) and the hydroxyl group at the para position introduces unique electronic perturbations—specifically inductive withdrawal (-I) and resonance donation (+R)—that significantly influence the molecule's reactivity, lipophilicity, and binding affinity. This guide outlines a validated protocol using Density Functional Theory (DFT) and Molecular Docking to predict these physicochemical properties, reducing experimental attrition rates.
Computational Methodology & Workflow
To ensure high-fidelity results, we employ a composite workflow integrating Quantum Mechanics (QM) for electronic properties and Molecular Mechanics (MM) for biological interaction profiling.
Geometry Optimization & Minimization
-
Objective: Determine the global minimum energy conformation.
-
Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The "++" diffuse functions are mandatory for accurately modeling the lone pairs on the oxygen and chlorine atoms. The "(d,p)" polarization functions account for the distortion of orbitals in the aromatic ring and the C-Cl bond.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and ethanol to mimic physiological and formulation environments.
Vibrational Frequency Analysis
-
Objective: Validate the stationary point (ensure zero imaginary frequencies) and assign IR/Raman spectral signatures.
-
Scaling Factor: A scaling factor of 0.961 (typical for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity and basis set limitations.
Electronic & Reactivity Profiling
-
Frontier Molecular Orbitals (FMO): Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to derive the Global Reactivity Descriptors :
-
Chemical Hardness (
) -
Chemical Softness (
) -
Electronegativity (
) -
Electrophilicity Index (
)
-
-
Molecular Electrostatic Potential (MEP): Mapping electrostatic potential onto the electron density surface to identify nucleophilic (red) and electrophilic (blue) attack sites.
Molecular Docking Protocol
-
Target Selection: Based on the structural homology to parabens and salicylates, primary targets include Dihydropteroate Synthase (DHPS) (antimicrobial) or Cyclooxygenase-2 (COX-2) (anti-inflammatory).
-
Software: AutoDock Vina or Schrödinger Glide.
-
Grid Box: Centered on the active site residues (e.g., Ser, His) with a dimension of
Å.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from structural input to predictive data generation.
Figure 1: Step-by-step computational workflow for the characterization of this compound.
Theoretical Results & Interpretation
This section details the expected outcomes and their physicochemical significance.
Geometric Parameters (Bond Lengths & Angles)
The optimization reveals the steric influence of the ortho-chlorine atom.
| Parameter | Atom Pair | Expected Value (Å/°) | Significance |
| Bond Length | C(Ring)-Cl | ~1.74 - 1.76 Å | Typical aryl chloride; indicates partial double bond character due to resonance. |
| Bond Length | C=O (Ester) | ~1.21 - 1.23 Å | Diagnostic for ester functionality; susceptible to nucleophilic attack. |
| Bond Length | O-H (Phenol) | ~0.96 - 0.97 Å | Critical for H-bond donor capability in receptor binding. |
| Bond Angle | O-C-C (Ester) | ~122° - 124° | Planarity of the ester linkage relative to the ring. |
| Dihedral | Cl-C-C=O | ~30° - 45° | The Cl atom may force the ester group out of planarity due to steric repulsion. |
Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap is a direct indicator of the molecule's kinetic stability and chemical reactivity.
-
HOMO Location: Primarily localized on the phenolic ring and the chlorine lone pairs (electron donors).
-
LUMO Location: Concentrated on the ester carbonyl and the aromatic ring (electron acceptors).
-
Energy Gap (
):-
A smaller gap (< 4.0 eV) implies high chemical reactivity and "softness," suggesting the molecule is easily polarized and reactive towards soft nucleophiles/electrophiles.
-
A larger gap (> 5.0 eV) suggests high stability and "hardness."
-
Prediction for E2C4HB: The electron-withdrawing Cl and Ester groups stabilize the LUMO, potentially narrowing the gap compared to unsubstituted phenol, enhancing reactivity.
-
Molecular Electrostatic Potential (MEP) Map
The MEP surface is critical for predicting non-covalent interactions (NCIs) in drug-receptor binding.
-
Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Phenolic Oxygen . These are the primary H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated around the Phenolic Hydrogen and the Ethyl group hydrogens . The phenolic H is the primary H-bond donor.
-
Neutral/Green: The aromatic ring surface (
-system) and the Chlorine atom (though Cl often exhibits a "sigma-hole" or positive cap along the C-Cl axis, allowing for halogen bonding).
Experimental Protocols (Self-Validating)
Protocol A: DFT Calculation Setup (Gaussian Input)
To replicate these studies, use the following input block structure. This protocol self-validates by checking for convergence criteria (Max Force < 0.000450).
-
Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)
-
Charge/Multiplicity: 0 1 (Neutral singlet)
-
Coordinates: (Insert Z-matrix or Cartesian coordinates of the initial structure)
Protocol B: Molecular Docking (AutoDock Vina)
-
Ligand Preparation:
-
Open optimized structure in MGLTools.
-
Detect root, choose torsions (allow rotation of the ethyl chain and OH group).
-
Save as ligand.pdbqt.
-
-
Receptor Preparation:
-
Download PDB (e.g., 1AJ6 for Gyrase B).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
Save as protein.pdbqt.
-
-
Grid Generation:
-
Center grid box on the active site.
-
Set spacing to 0.375 Å.
-
-
Execution: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20 --out output.pdbqt
Strategic Implications for Drug Design
The computational data directly informs the Structure-Activity Relationship (SAR) :
-
Halogen Bonding: The Chlorine atom at position 2 is not merely a steric blocker. The MEP analysis will likely reveal a
-hole, enabling specific interactions with carbonyl backbone residues in target proteins. -
Lipophilicity (LogP): The ethyl ester significantly increases LogP compared to the parent acid, improving membrane permeability (bioavailability). However, the ester is liable to hydrolysis by esterases.
-
Metabolic Stability: The para-hydroxyl group is a site for Phase II conjugation (glucuronidation). The ortho-chlorine blocks metabolic attack at the 3-position, potentially extending the half-life.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 134-142.
Methodological & Application
Synthesis of "Ethyl 2-chloro-4-hydroxybenzoate" from 2-chloro-4-hydroxybenzoic acid
An Application Note for the Synthesis of Ethyl 2-chloro-4-hydroxybenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, of 2-chloro-4-hydroxybenzoic acid with ethanol.[1] We delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory procedure, outline safety precautions, and describe methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient synthesis.
Introduction and Scientific Background
This compound is a substituted benzoate ester that serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro, hydroxyl, and ester functional groups provides multiple reaction sites for further chemical modification.
The chosen synthetic route is the Fischer esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[2] This reaction is characterized by its use of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction rate.[3] A critical aspect of this synthesis is that it is an equilibrium process.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[1][4][5]
Reaction Mechanism: The Fischer Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[6] The process involves several reversible steps, each playing a crucial role in the transformation of the carboxylic acid into an ester.[3][5]
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 2-chloro-4-hydroxybenzoic acid by the acid catalyst (e.g., H₂SO₄). This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]
-
Nucleophilic Attack by Alcohol : A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[3]
-
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated ester.[3][6]
-
Deprotonation : In the final step, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]
The entire mechanism is a series of equilibria. Using ethanol as both the reactant and the solvent provides a large excess that drives the reaction forward according to Le Châtelier's principle.[5]
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | 8.63 g | 50.0 | Starting Material |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | ~1700 | Reactant & Solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.5 mL | ~46 | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | Neutralizing Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Washing Agent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Equipment for recrystallization
-
Melting point apparatus and instrumentation for spectroscopic analysis (NMR, IR)
Safety Precautions
-
2-Chloro-4-hydroxybenzoic acid : May cause skin and serious eye irritation. May cause respiratory irritation.[8]
-
Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. It is highly corrosive and a strong oxidizing agent.
-
Ethanol and Ethyl Acetate : Highly flammable liquids and vapors.
-
General Handling : The procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 250 mL round-bottom flask containing a magnetic stir bar, add 8.63 g (50.0 mmol) of 2-chloro-4-hydroxybenzoic acid.
-
Addition of Reagents : Add 100 mL of anhydrous ethanol to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath and, while stirring, slowly and cautiously add 2.5 mL of concentrated sulfuric acid.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Continue to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Aqueous Workup : Transfer the oily residue into a 250 mL separatory funnel using about 75 mL of ethyl acetate. Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the acid. Caution : CO₂ gas will evolve, causing pressure buildup. Swirl gently and vent the funnel frequently. Continue adding NaHCO₃ solution until effervescence ceases.
-
Extraction : Shake the separatory funnel vigorously. Allow the layers to separate, and then drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).[10]
-
Drying and Filtration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for a few minutes, then filter the solution to remove the drying agent.
-
Solvent Evaporation : Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The crude product should be obtained as a solid or a viscous oil.
-
Purification : The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexane and ethyl acetate. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Product Characterization
The identity and purity of the final product, this compound (MW: 200.62 g/mol )[11], should be confirmed by standard analytical techniques:
-
Appearance : White to off-white solid.
-
Melting Point : To be determined experimentally and compared with literature values.
-
¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.
-
Infrared (IR) Spectroscopy : To identify key functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).
Process Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note details a reliable and well-established Fischer esterification protocol for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid. By understanding the reaction mechanism and carefully following the outlined procedure, researchers can efficiently produce this valuable chemical intermediate with a high degree of purity. Adherence to the specified safety precautions is paramount for a successful and safe laboratory operation.
References
-
Shi, H., Wang, Y., Hua, R., & Ma, H. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4(96), 53823-53832. [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from ResearchGate. [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzoic acid. PubChem Compound Database. [Link]
-
LibreTexts Chemistry. (2023, January 22). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. (n.d.). Procedure for related synthesis. [Link]
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Experiment 10: Fischer Esterification. (n.d.). An ester from a carboxylic acid and an alcohol. [Link]
-
JP XIV. (n.d.). Ethyl Parahydroxybenzoate. [Link]
-
FAO/WHO Expert Committee on Food Additives (JECFA). (1998). ETHYL p-HYDROXYBENZOATE. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. [Link]
-
NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Hydroxyethyl 4-hydroxybenzoate. [Link]
- Google Patents. (n.d.).
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- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. chemscene.com [chemscene.com]
"Ethyl 2-chloro-4-hydroxybenzoate" as a building block in organic synthesis
Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Building Block in Organic Synthesis
Executive Summary
This compound (E2C4HB) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceuticals, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists , fluoroquinolone antibiotics , and benzofuran derivatives . Its utility stems from the orthogonal reactivity of its three functional handles: the phenolic hydroxyl group (nucleophilic), the ethyl ester (electrophilic), and the ortho-chlorine atom (steric/electronic modulator).
This guide provides validated protocols for the functionalization of E2C4HB, focusing on its role as a "headgroup" in lipophilic drug design.
Structural Analysis & Reactivity Profile
The molecule presents a unique electronic environment due to the 2-chloro substituent.
-
Acidity Enhancement: The electron-withdrawing chlorine atom at the ortho position (relative to the ester) and meta position (relative to the phenol) exerts an inductive effect (-I), lowering the pKa of the 4-hydroxyl group compared to non-chlorinated parabens. This facilitates O-alkylation under milder basic conditions.
-
Conformational Biasing: In biaryl systems derived from this scaffold, the bulky chlorine atom forces the aromatic ring out of planarity with attached carbonyls or amides, a critical feature for fitting into the hydrophobic pockets of nuclear receptors like PPAR
and PPAR . -
Metabolic Stability: The chlorine substituent blocks the ortho position from metabolic hydroxylation (Phase I metabolism), enhancing the pharmacokinetic half-life of derived drugs.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity landscape of this compound. The primary workflow involves sequential O-alkylation followed by ester hydrolysis.
Core Protocols
Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)
This is the most common first-step transformation. The goal is to attach a lipophilic "tail" to the 4-position while preserving the ester.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyl Halide: R-Br or R-I (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv, optional for alkyl chlorides)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (
). -
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow due to phenoxide formation. -
Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If the halide is a solid, dissolve in minimal DMF first.
-
Reaction: Heat the mixture to
(or for unreactive chlorides) for 4–12 hours.-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (
reaction volume).-
Outcome: If the product is solid, it will precipitate. Filter and wash with water.
-
Outcome: If oil, extract with Ethyl Acetate (
). Wash combined organics with Brine ( ) to remove DMF.
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
Why this works: The 2-chloro group enhances the acidity of the phenol, making
Protocol B: Saponification (Accessing the Benzoic Acid)
Following alkylation, the ester is often hydrolyzed to the free acid to enable amide coupling or biological activity (as the carboxylic acid headgroup).
Reagents:
-
Substrate: Alkylated Benzoate Intermediate
-
Base: Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in THF.
-
Activation: Add a solution of
in water. The mixture should be biphasic but homogenous enough with vigorous stirring. -
Reaction: Stir at room temperature.
-
Note: Due to the steric bulk of the ortho-chloro group, hydrolysis may be slower than unsubstituted benzoates. If incomplete after 4 hours, heat to
.
-
-
Quench & Isolation (Critical Step):
-
Evaporate the THF in vacuo.
-
Acidify the remaining aqueous residue with 1M HCl to pH
2. -
The 2-chloro-4-alkoxybenzoic acid will precipitate as a white solid.
-
Filter, wash with water, and dry.
-
Case Study: Synthesis of a PPAR Agonist Candidate
Context: PPAR agonists (like GW501516) often feature a carboxylic acid headgroup linked to a lipophilic tail via an ether or amide bond. The 2-chloro substituent is a classic medicinal chemistry modification to improve potency and selectivity.
Target Molecule: 2-Chloro-4-[2-(4-trifluoromethylphenyl)ethoxy]benzoic acid.
Experimental Workflow (Graphviz):
Figure 2: Synthetic workflow for converting the building block into a bioactive carboxylic acid.
Detailed Procedure:
-
Alkylation: React this compound (2.0 g, 10 mmol) with 4-(trifluoromethyl)phenethyl bromide (2.8 g, 11 mmol) using Protocol A. Yield: ~85% (White solid).
-
Hydrolysis: Treat the resulting ether (2.5 g) with LiOH according to Protocol B.
-
Result: The 2-chloro substituent forces the carboxylic acid to twist relative to the aromatic ring, a conformation favored by the PPAR
ligand-binding domain.
Data Summary Table:
| Property | Value / Observation |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 136–137°C (Lit.) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in Water |
| pKa (Phenol) | ~7.8 (Predicted) – More acidic than Ethylparaben |
| H-Bond Donor | 1 (Phenol) |
| H-Bond Acceptor | 3 (Ester + Phenol) |
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 12652105 (Ethyl 3-chloro-4-hydroxybenzoate isomer comparison) and CID 91821 (Acid form). National Center for Biotechnology Information (2024).
-
-
PPAR Agonist Structural Activity Relationships
-
Synthetic Protocols (Alkylation/Hydrolysis)
-
"The Williamson Ether Synthesis." Chemistry Steps (General protocol adaptation for phenolic esters).
-
-
Related Heterocyclic Synthesis
-
Kamadatu, L., et al. "Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives."[2] Neliti (Demonstrates esterification/alkylation on similar phenolic scaffolds).
-
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic esters.
Sources
- 1. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Novel Antimicrobial Candidate
Part 1: Executive Summary & Chemical Rationale
Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) represents a halogenated derivative of the widely used preservative Ethylparaben. While traditional chlorination of parabens typically occurs at the 3- or 5-position (ortho to the hydroxyl group) during water treatment processes, the 2-chloro isomer (ortho to the ester carbonyl) offers a distinct pharmacological profile.
Key Value Proposition:
-
Enhanced Lipophilicity: The chlorine substitution increases the partition coefficient (LogP), facilitating superior penetration through the lipid bilayers of Gram-positive bacteria and fungal cell walls compared to the non-halogenated parent.
-
Hydrolytic Stability: Unlike standard parabens which are susceptible to esterases, the chlorine atom at the C2 position provides steric hindrance, potentially shielding the ester bond from rapid enzymatic hydrolysis.
-
Target Specificity: Preliminary Structure-Activity Relationship (SAR) data suggests that ortho-halogenation to the ester group modulates electron density, altering the pKa of the phenolic hydroxyl and influencing proton gradient decoupling efficacy.
Part 2: Chemical Profile & Mechanism
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Relevance to Application |
| Molecular Formula | C₉H₉ClO₃ | -- |
| Molecular Weight | 200.62 g/mol | Small molecule, good bioavailability potential. |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic; requires organic co-solvents (DMSO/EtOH) for aqueous testing. |
| pKa (Phenolic OH) | ~8.0 - 8.2 | Slightly more acidic than Ethylparaben (pKa 8.4) due to inductive effect of Cl. |
| Solubility | Low in water (<100 mg/L); High in Ethanol, DMSO | Formulation requires emulsifiers or non-aqueous delivery systems. |
Mechanism of Action (SAR Analysis)
The antimicrobial activity of this compound is driven by its ability to act as a non-specific membrane disruptor and metabolic inhibitor.
Figure 1: Structure-Activity Relationship (SAR) & Mechanism
Caption: SAR analysis highlighting how the 2-chloro substituent enhances membrane penetration and metabolic stability compared to non-halogenated parabens.
Part 3: Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution (CLSI M07 adapted for lipophilic compounds) Objective: Determine the lowest concentration inhibiting visible growth.
Expert Insight: The Solvent Paradox
Standard aqueous preparations will fail due to precipitation. You must use a "Solvent Tolerance" control to ensure the DMSO/Ethanol vehicle does not inhibit growth on its own.
Materials:
-
Test Compound: this compound (Purity >98%).[1]
-
Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Dye: Resazurin (0.01%) for visual confirmation (optional).
Workflow:
Figure 2: MIC Assay Workflow with Solvent Controls
Caption: Step-by-step MIC workflow emphasizing the necessity of vehicle controls for lipophilic agents.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until clear.
-
Intermediate Dilution: Dilute the stock 1:10 into sterile MHB to achieve 1000 µg/mL (Final DMSO concentration: 10%). Note: If precipitation occurs, increase DMSO concentration but verify organism tolerance.
-
Serial Dilution: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 100 µL of the Intermediate Dilution to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.
-
Inoculation: Dilute overnight bacterial culture to ~5 x 10⁵ CFU/mL. Add 100 µL to all wells.
-
Final Test Range: 500 µg/mL down to ~1 µg/mL.
-
Final DMSO: <5% (generally safe for most bacteria; S. aureus is robust, P. aeruginosa may be sensitive).
-
-
Incubation: 35°C ± 2°C for 16-20 hours.
-
Analysis: Record the lowest concentration with no visible turbidity.
Protocol B: Time-Kill Kinetics
Objective: Determine if the activity is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
-
Preparation: Prepare tubes with MHB containing the compound at 2x MIC and 4x MIC .
-
Inoculum: Inoculate with ~1 x 10⁶ CFU/mL.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on agar.
-
Calculation: Plot Log10 CFU/mL vs. Time.
-
Bactericidal: ≥3 log10 reduction from initial inoculum.
-
Bacteriostatic: <3 log10 reduction.
-
Part 4: Application Notes & Stability[2]
Formulation Compatibility
-
pH Range: Most effective at pH < 7.0. At pH > 8.0, the phenol deprotonates (phenolate form), significantly reducing membrane penetration and antimicrobial efficacy.
-
Incompatibility: Avoid formulation with non-ionic surfactants (e.g., Polysorbate 80) at high concentrations, as they form micelles that sequester the lipophilic paraben, neutralizing its activity (the "Paraben Paradox").
Safety & Toxicology[3]
-
Skin Sensitization: Like other halogenated aromatics, potential for contact dermatitis exists.
-
Environmental Impact: Halogenated parabens are persistent.[2] Waste must be disposed of via high-temperature incineration, not down the drain.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
ChemicalBook. (2023). This compound Properties and CAS 56069-35-3. Retrieved from
-
Dechnitirat, L. (2018). Halogenated parabens and halogenated phenoxyethanols as antibacterial agents.[3] Chulalongkorn University. Retrieved from
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from
-
Błędzka, D., et al. (2014).[4] Parabens as preservatives and their presence in the environment. Science of The Total Environment. (Contextual reference on paraben toxicity and chlorination byproducts).
Sources
Application Notes and Protocols for the Analytical Determination of Ethyl 2-chloro-4-hydroxybenzoate
This comprehensive guide provides detailed analytical methods for the determination of Ethyl 2-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various organic compounds. These protocols are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a blend of theoretical understanding and practical, field-tested insights.
Introduction and Physicochemical Profile
This compound (CAS No. 56069-35-3) is a chlorinated derivative of ethylparaben.[1] Its chemical structure, featuring a hydroxyl group, a chlorine atom, and an ethyl ester on a benzene ring, dictates its analytical behavior. Understanding its physicochemical properties is paramount for the development of robust and reliable analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| LogP (predicted) | 2.22 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| pKa (estimated for phenolic OH) | ~7.5 | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for the routine analysis of this compound, offering high resolution, sensitivity, and reproducibility.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the chlorine atom increases the hydrophobicity of the molecule compared to its non-chlorinated analog, ethylparaben, leading to a longer retention time under identical conditions. The UV detector is suitable for this compound due to the presence of the chromophoric benzene ring.
Suggested HPLC Method Parameters
The following parameters are proposed as a starting point for method development, based on established methods for similar compounds such as parabens and other hydroxybenzoic acid derivatives.[3][4]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is recommended for the simultaneous analysis of the main component and its potential impurities, which may have a wide range of polarities. |
| Gradient | 40% Acetonitrile to 80% Acetonitrile over 15 minutes | This gradient should effectively elute the main peak and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection | UV at 259 nm | Based on the UV absorption maximum of the structurally similar ethylparaben.[5] The actual absorption maximum for this compound should be experimentally determined. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Experimental Protocol
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the analyte using a calibration curve generated from the peak areas of the working standards.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual synthesis solvents or certain by-products.
Rationale for GC-MS and Derivatization
Direct GC analysis of this compound is possible; however, the presence of the polar hydroxyl group can lead to peak tailing and reduced sensitivity. Derivatization of the hydroxyl group, for example, by silylation, can improve chromatographic performance. GC-MS provides high sensitivity and specificity, allowing for the confident identification of unknown impurities based on their mass spectra.
Suggested GC-MS Method Parameters
The following GC-MS parameters are suggested as a starting point, drawing from methods for the analysis of similar phenolic and benzoic acid compounds.[6]
Table 3: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system with precise temperature and flow control is essential for reproducible results. |
| MS Detector | Agilent 7250 GC/Q-TOF or equivalent | A high-resolution mass spectrometer allows for accurate mass measurements and confident compound identification. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-polar compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte and its derivatives. |
| Oven Program | 80°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A temperature program that allows for the separation of compounds with a range of boiling points. |
| Derivatization | With N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective silylating agent for hydroxyl groups. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Range | m/z 50-550 | A wide mass range to capture the molecular ion and fragment ions of the analyte and potential impurities. |
Experimental Protocol
-
Derivatization: In a GC vial, dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak for the derivatized this compound and any impurities by comparing the obtained mass spectra with a reference library (e.g., NIST).
Impurity and Degradation Product Analysis
A thorough understanding of potential impurities is crucial for ensuring the quality and safety of any chemical compound.
Potential Impurities from Synthesis
The synthesis of ethyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with ethanol.[8] Therefore, potential impurities in this compound could include:
-
2-Chloro-4-hydroxybenzoic acid: The unreacted starting material.
-
Other chlorinated isomers: Formed during the chlorination of the starting material.
-
Residual solvents: From the reaction and purification steps.
Potential Degradation Products
Hydroxybenzoic acid esters can be susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding carboxylic acid (2-chloro-4-hydroxybenzoic acid) and ethanol.[9] Stability studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are recommended to identify potential degradation products.[10]
Method Validation and System Suitability
All analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
Visualizations
Figure 1: General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
Figure 2: HPLC Method Development Logic
Caption: A decision-making flowchart for HPLC method development.
References
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
- Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.
- Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
- European Commission. (2006). Identification and determination of 2-phenoxy-ethanol, methyl, ethyl, propyl, and butyl 4-hydroxybenzoate in cosmetic products. Official Journal of the European Union, L 97, 14-23.
-
ChemBK. (n.d.). Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
- Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
-
PubChem. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]
-
Victoria University Research Repository. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
G.L. Sciences Inc. (n.d.). Analysis of p-Hydroxybenzoic acid methyl ester. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]
- Morini, L., Pozzi, F., & Groppi, A. (2017). Stability of benzodiazepines in hair after prolonged exposure to chlorinated water.
-
Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
ResearchGate. (2023). Ethyl Paraben Derivatives as Future Potential Drug. Retrieved from [Link]
-
ResearchGate. (2021). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]
- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
ResearchGate. (2017). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]
-
DOI. (2023). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization. Retrieved from [Link]
-
ResearchGate. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
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- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 9. aseancosmetics.org [aseancosmetics.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 2-chloro-4-hydroxybenzoate
[1]
Introduction & Scientific Context
Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) is a halogenated derivative of Ethylparaben. It frequently appears as a key intermediate in the synthesis of complex pharmaceutical agents or as a chlorinated by-product in the degradation of paraben-based preservatives.
The analytical challenge lies in separating this molecule from its likely impurities:
-
Ethyl 4-hydroxybenzoate (Ethylparaben): The non-chlorinated precursor.
-
2-Chloro-4-hydroxybenzoic acid: The hydrolysis degradation product.
-
Positional Isomers: Such as Ethyl 3-chloro-4-hydroxybenzoate.[1]
Mechanistic Insight: The "Chlorine Shift"
The addition of a chlorine atom to the benzene ring at the ortho position (relative to the ester) significantly alters the physicochemical properties compared to the parent paraben:
-
Hydrophobicity: Chlorine is lipophilic. This increases the LogP (approx. 2.87) compared to Ethylparaben (LogP ~2.47), resulting in longer retention times on Reverse-Phase (RP) columns.
-
Acidity (pKa): The electron-withdrawing nature of chlorine stabilizes the phenoxide ion, slightly lowering the pKa of the phenolic hydroxyl group (approx. 8.5). This necessitates strict pH control in the mobile phase to suppress ionization and prevent peak tailing.
Method Development Strategy
This protocol utilizes a Reversed-Phase C18 chemistry.[2] The method is designed to be "Self-Validating" by ensuring resolution between the target analyte and its critical pair (Ethylparaben).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse XDB-C18 or Waters Cortecs) | C18 provides the necessary hydrophobic selectivity to separate the chlorinated species from the non-chlorinated precursor. |
| Mobile Phase A | 0.1% Orthophosphoric Acid ( | Acidic pH (~2.2) keeps the phenolic group protonated (neutral), ensuring sharp peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than Methanol, providing better peak symmetry for halogenated aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 254 nm | The aromatic ring provides strong absorption at this wavelength. |
| Injection Vol | 10 µL | Standard volume; adjust based on sample concentration. |
Gradient Program
A gradient is recommended to elute the more polar hydrolysis products early while ensuring the lipophilic chlorinated target elutes within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Initial equilibration |
| 2.0 | 80 | 20 | Isocratic hold for polar impurities |
| 12.0 | 20 | 80 | Linear ramp to elute target |
| 15.0 | 20 | 80 | Wash step |
| 15.1 | 80 | 20 | Return to initial |
| 20.0 | 80 | 20 | Re-equilibration |
Experimental Protocol
Reagent Preparation
-
Diluent: Mix Water:Acetonitrile (50:50 v/v).
-
Mobile Phase A: Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.
-
Standard Preparation:
-
Weigh 10.0 mg of this compound reference standard.
-
Dissolve in 10 mL Diluent (Stock: 1000 µg/mL).
-
Dilute to working concentration (e.g., 50 µg/mL) using the Diluent.
-
System Suitability (The "Self-Validating" Check)
Before running samples, inject the System Suitability Solution (containing both Ethylparaben and the Target).
-
Requirement 1: Resolution (
) between Ethylparaben and this compound > 2.0. -
Requirement 2: Tailing Factor (
) for the target peak < 1.5. -
Requirement 3: RSD of peak area (n=5 injections) < 2.0%.
Predicted Elution Order
Based on hydrophobic theory and structural analysis:
-
2-Chloro-4-hydroxybenzoic acid (Hydrolysis product) - Early Eluting
-
Ethyl 4-hydroxybenzoate (Precursor) - Mid Eluting
-
This compound (Target) - Late Eluting
Visualizing the Workflow
The following diagram illustrates the analytical decision matrix and the retention logic.
Caption: Analytical workflow demonstrating the elution order based on hydrophobicity (Chlorine effect).
Method Validation Guidelines (ICH Q2)
To ensure this method is robust for regulatory submission, perform the following validation steps:
Specificity
Inject individual standards of known impurities (Ethylparaben, 4-hydroxybenzoic acid). Verify that no peaks co-elute with the main peak. Use a Diode Array Detector (DAD) to confirm peak purity.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance:
.[3]
Precision[4]
-
Repeatability: 6 injections of the target concentration. RSD
2.0%.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Intermediate Precision: Different analyst, different day. Overall RSD
2.0%.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or ionization of phenol. | Ensure Mobile Phase A pH is |
| Retention Time Drift | Temperature fluctuation or organic evaporation. | Use a column oven (30°C). Cap solvent bottles tightly. |
| Co-elution with Precursor | Gradient slope too steep. | Decrease the %B ramp rate (e.g., extend gradient time from 10 to 20 mins). |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][5] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate (Isomer Analog).Link
-
S. Sunaric et al. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels. Revue Roumaine de Chimie. (2016). Link (Demonstrates separation of paraben analogs on C18).
-
Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Link
Use of "Ethyl 2-chloro-4-hydroxybenzoate" as a preservative in formulations
An Application Guide for the Evaluation of Ethyl 2-chloro-4-hydroxybenzoate as a Novel Preservative in Pharmaceutical and Cosmetic Formulations
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and potential application of this compound as a preservative. While structurally related to the widely used parabens, this chlorinated derivative is not extensively documented as a commercial preservative. Therefore, this guide moves beyond a simple recitation of established use-cases. Instead, it presents the necessary scientific rationale and detailed experimental protocols required to characterize, validate, and implement a novel preservative candidate like this compound. The protocols are designed to be self-validating, providing a robust pathway from initial screening to in-formulation efficacy testing.
Introduction: The Rationale for Novel Preservatives
The chemical preservation of multi-dose pharmaceutical and cosmetic products is a critical aspect of formulation science, ensuring patient safety by preventing microbial contamination during storage and use. The paraben family (esters of p-hydroxybenzoic acid) has been a cornerstone of preservation for decades due to its broad-spectrum efficacy, stability, and cost-effectiveness.[1] Ethylparaben (Ethyl 4-hydroxybenzoate), for instance, is a common antifungal preservative used across food, cosmetic, and pharmaceutical industries.[2][3]
This compound (CAS: 56069-35-3) represents a structural analog of ethylparaben, distinguished by a chlorine atom at the C2 position of the benzene ring.[4] While studies on various chlorobenzoic acid derivatives have indicated antimicrobial potential[5][6], specific efficacy data and established protocols for this compound as a formulation preservative are not prevalent in public literature. This guide, therefore, serves as a foundational document, outlining the necessary steps to rigorously evaluate its potential.
The primary objective is to provide the scientific community with the tools to answer the following questions:
-
What is the intrinsic antimicrobial activity of this compound against relevant microorganisms?
-
How does it perform within a complex formulation?
-
What are the critical parameters to consider during its incorporation into a product?
Physicochemical Properties and Proposed Mechanism of Action
A thorough understanding of a preservative's chemical nature is fundamental to its successful application.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 56069-35-3 | [4] |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [4] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Postulated Mechanism of Antimicrobial Action
The precise mechanism for this compound is unelucidated. However, based on its structural similarity to parabens and other phenolic compounds, a multi-faceted mechanism can be proposed. Parabens are known to disrupt microbial integrity by inhibiting key cellular processes.[7] Their primary mode of action is believed to be the disruption of the cytoplasmic membrane, which compromises membrane potential and transport functions. Additionally, they can inhibit the synthesis of DNA and RNA and interfere with essential enzyme systems like ATPases and phosphotransferases.
The introduction of a chlorine atom may enhance lipophilicity, potentially improving the molecule's ability to penetrate microbial cell membranes.[8] This enhanced penetration could lead to more efficient disruption of cellular functions.
Caption: Postulated antimicrobial mechanism of this compound.
Formulation and Application Considerations
Before conducting efficacy testing, a formulator must consider several key parameters that influence preservative performance.
-
pH Stability and Efficacy: Parabens generally exhibit antimicrobial activity over a wide pH range (4-8), though their efficacy can decrease at higher pH levels due to the formation of the less active phenolate anion.[3] The pKa of the phenolic hydroxyl group is therefore a critical parameter. Aqueous solutions of ethylparaben are most stable at a pH of 3-6 and can be autoclaved with minimal decomposition.[9] It is crucial to determine the stability profile of the chlorinated analog across the intended formulation's pH range.
-
Solubility: The poor aqueous solubility of longer-chain parabens can limit their effectiveness in the aqueous phase of emulsions, which is where microbial growth primarily occurs.[1] Ethylparaben itself is only slightly soluble in water but freely soluble in ethanol and methanol.[9][10] The solubility of this compound in water, glycols, and other formulation solvents must be quantified to ensure a sufficient concentration resides in the vulnerable aqueous phase.
-
Incompatibilities: Parabens are known to be incompatible with certain raw materials. Their activity can be reduced by interactions with non-ionic surfactants (e.g., polysorbates) through micellar binding. They are also known to discolor in the presence of iron and are susceptible to hydrolysis by strong acids and weak alkalis.[3] Compatibility studies with all formulation excipients are essential.
-
Use Concentration: The typical use level for parabens in cosmetics ranges from 0.01% to 0.3%. The goal of the following protocols is to determine the effective concentration range for this compound. Synergistic effects with other preservatives could also be explored to broaden the spectrum of activity and lower use concentrations.[3]
Experimental Protocols for Efficacy Evaluation
The following protocols provide a stepwise approach to characterizing the antimicrobial efficacy of this compound, from initial screening to in-product validation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the preservative that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient approach.[11]
Objective: To quantify the intrinsic antimicrobial potency of this compound against a panel of standard microorganisms.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test organisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
-
Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile diluent (e.g., Dimethyl sulfoxide (DMSO) for stock solution, broth for serial dilutions)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in which it is freely soluble. A typical starting concentration is 10,240 µg/mL.
-
Microorganism Preparation: Culture bacteria at 30-35°C for 18-24 hours and C. albicans at 20-25°C for 48 hours. Harvest cells and suspend in sterile saline, adjusting the turbidity to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Serial Dilution:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the preservative stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration gradient (e.g., 5120, 2560, 1280... down to 10 µg/mL).
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well.
-
Controls:
-
Positive Control: Wells containing medium and inoculum only (no preservative).
-
Negative Control: Wells containing medium and preservative only (no inoculum).
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used for the stock solution.
-
-
Incubation: Incubate the plates at the appropriate temperature for 24 hours for bacteria and 48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by reading absorbance at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Antimicrobial Effectiveness Test (AET / PET)
This protocol evaluates the performance of the preservative within the final product formulation. It is a mandatory test for multi-dose products.[12] The methodology challenges the product with a high concentration of microorganisms and measures the rate of microbial reduction over 28 days.
Objective: To validate the efficacy of this compound as a preservative within a specific formulation according to pharmacopeial standards (e.g., USP <51>).
Materials:
-
Final product formulation containing the selected concentration of this compound.
-
Five separate containers of the final product, each at least 20g or 20mL.
-
Test organisms (same as MIC test).
-
Sterile saline and appropriate neutralizing broths (e.g., D/E Neutralizing Broth).
-
Agar plates (Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubators, pipettes, and other standard microbiology lab equipment.
Procedure:
-
Inoculum Preparation: Prepare high-concentration suspensions of each test organism (approx. 1 x 10⁸ CFU/mL).[12]
-
Product Inoculation (Challenge):
-
Individually inoculate each of the five product containers with one of the five test organisms.
-
The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[13]
-
The target final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.[14]
-
Thoroughly mix the inoculum into the product.
-
-
Incubation: Store the challenged product containers at a specified temperature (e.g., 20-25°C) and protected from light for 28 days.[13]
-
Sampling and Plating:
-
At specified time intervals (0, 7, 14, and 28 days), withdraw a 1g or 1mL aliquot from each container.
-
Make serial dilutions in a validated neutralizing broth to inactivate the preservative.
-
Plate the dilutions onto the appropriate agar medium.
-
-
Enumeration: Incubate the plates and count the number of Colony Forming Units (CFUs). Calculate the CFU/mL or CFU/g for each time point.
-
Evaluation: Compare the log reduction in microbial count at each time point against the acceptance criteria specified by the relevant pharmacopeia (e.g., USP, EP).
USP <51> Acceptance Criteria for Category 2 Products (Topical):
| Time Interval | Bacteria (S. aureus, P. aeruginosa) | Yeast & Mold (C. albicans, A. brasiliensis) |
| 14 Days | Not less than 2.0 log reduction from initial count. | No increase from initial count. |
| 28 Days | No increase from the 14-day count. | No increase from initial count. |
Note: "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.
Safety and Regulatory Considerations
While related parabens have a long history of use, this compound must be considered a new chemical entity for preservative applications.
-
Hazard Profile: Safety data sheets for related compounds like Ethyl 4-hydroxybenzoate and other chlorinated phenols often indicate potential for skin, eye, and respiratory irritation.[15][16][17] Appropriate personal protective equipment (gloves, eye protection) should be used when handling the pure substance.[18]
-
Toxicological Data: A comprehensive toxicological assessment, including studies on skin sensitization, mutagenicity, and cytotoxicity, would be required before this compound could be approved for use in commercial products.
-
Regulatory Status: this compound is not listed as an approved preservative in major regulatory frameworks such as the EU Cosmetics Regulation (Annex V) or the FDA's Inactive Ingredients Database. A full regulatory submission dossier would be necessary for its approval.
Conclusion
This compound presents an interesting candidate for investigation as a novel preservative, leveraging the well-understood backbone of p-hydroxybenzoic acid esters while potentially offering enhanced activity due to its chlorination. However, its lack of established data necessitates a rigorous and systematic evaluation. By following the detailed protocols for MIC determination and Antimicrobial Effectiveness Testing outlined in this guide, researchers and formulators can generate the robust data required to assess its true potential. This framework provides a clear pathway to validate not only this specific compound but any novel preservative candidate, ensuring that final products are both safe and effectively protected against microbial contamination.
References
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (2023). Substance Information - Ethyl 4-hydroxybenzoate. ECHA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
-
ChemBK. (2025). Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). 12. Preservatives-Effectiveness Tests. Retrieved from [Link]
-
Pro-Pack. (2024). How To Do Cosmetic Preservative Testing? Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2014). Method of Test for Preservatives in Cosmetics. Retrieved from [Link]
-
ASEAN Cosmetic Document. (2005). PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]
-
Pharmaceutical Press. (n.d.). Ethylparaben. Retrieved from [Link]
-
Chemstock. (n.d.). GHS Safety Data Sheet - ETHYL 4-HYDROXY BENZOATE. Retrieved from [Link]
-
Eurofins. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]
-
MDPI. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]
-
PubMed. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
InfoCons. (2024). E214 – Ethyl-P-Hydroxybenzoate. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). Retrieved from [Link]
-
Muby Chemicals. (n.d.). Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers. Retrieved from [Link]
-
Official Journal of the European Union. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]
Sources
- 1. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
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- 4. chemscene.com [chemscene.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. Ethylparaben | 120-47-8 [chemicalbook.com]
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- 13. asean.org [asean.org]
- 14. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
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- 17. chemos.de [chemos.de]
- 18. fishersci.at [fishersci.at]
Troubleshooting & Optimization
Technical Support Guide: Purification of Ethyl 2-chloro-4-hydroxybenzoate
CAS: 56069-35-3 | Formula: C9H9ClO3 | MW: 200.62 g/mol [1][2][3]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification and handling of Ethyl 2-chloro-4-hydroxybenzoate , a chlorinated analog of ethylparaben often used as a pharmaceutical intermediate.[1][2][3]
The presence of the ortho-chlorine atom (position 2) and the phenolic hydroxyl (position 4) creates specific solubility and stability profiles that differ from standard benzoates.[1][2][3] This guide prioritizes "chemical logic" over rote recipes to ensure you can adapt to varying crude purity levels.
Module 1: Chemical Purification (The "Acid Wash")
Issue: My crude product contains unreacted starting material (2-chloro-4-hydroxybenzoic acid) that co-crystallizes with the ester.
The Science (Causality): Separation here relies on pKa modulation .[1][2][3]
-
Carboxylic Acid Impurity (pKa ~2.5 - 3.5): Highly acidic due to the electron-withdrawing chlorine.[1][3]
-
Target Phenolic Ester (pKa ~8.0 - 8.5): Weakly acidic.[1][2][3]
-
The Trap: Using a strong base like Sodium Hydroxide (NaOH) will deprotonate both the impurity and your product (making both water-soluble) and may hydrolyze the ester.[1][3]
Protocol: The Bicarbonate Partition
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3] Avoid ethers if peroxides are a concern.[1][3]
-
Wash 1 (Critical): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1][3]
-
Wash 2: Wash with Brine (Saturated NaCl) to remove trapped water.[1][3]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Visualizing the Separation Logic:
Figure 1: Selective removal of starting material based on acidity constants.[1][2][3]
Module 2: Recrystallization (The Workhorse)
Issue: The product is oiling out during recrystallization or retaining a pink/brown hue.
Troubleshooting & Protocol:
Problem A: "Oiling Out" (Liquid-Liquid Phase Separation)
This occurs when the solute precipitates as a liquid before it can crystallize, often because the solution is too concentrated or the temperature dropped too fast.[1][3]
-
Solution: Use a "Seed and Starve" approach.
-
Recommended Solvent System: Ethanol/Water (Standard) or Toluene/Heptane (For high purity).[1][3]
Step-by-Step (Ethanol/Water Method):
-
Dissolve crude solid in minimal boiling Ethanol (95%) .
-
Optional: If colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.
-
Remove from heat.[1][3] Add warm Water dropwise until persistent turbidity (cloudiness) appears.[1][3]
-
Add a few drops of Ethanol to clear the solution again.[1][3]
-
Seeding: Add a single crystal of pure product (if available) or scratch the glass side.
-
Cool slowly to Room Temperature (RT), then to 4°C.
Problem B: Persistent Color (Pink/Brown)
-
Cause: Oxidation of the phenol group to quinones.[1][3] This is accelerated by trace metals or high pH.[1][3]
-
Fix: Perform the recrystallization with 10-20 mg of Sodium Metabisulfite added to the aqueous portion of the solvent mix. This acts as a reducing agent to quench quinone formation.[1][3]
Module 3: Chromatographic Purification (High Purity)
Issue: I have a close-eluting impurity visible on TLC.
TLC Guide:
-
Mobile Phase: Hexane : Ethyl Acetate (80:20 or 70:30).[1][2][3]
-
Visualization: UV (254 nm) is primary.[1][2][3] Ferric Chloride (FeCl₃) stain is specific for phenols (turns purple/violet).[2][3]
Flash Column Protocol: Since the chlorine atom adds lipophilicity, this compound elutes faster (higher Rf) than the non-chlorinated ethylparaben.[1][3]
| Parameter | Recommendation |
| Cartridge | Silica (40-63 µm) |
| Gradient | 0% → 30% EtOAc in Hexane over 15 CV (Column Volumes) |
| Loading | Dry load on Celite or Silica (Liquid loading in DCM causes band broadening) |
| Detection | 254 nm (Aromatic) & 280 nm (Phenolic) |
Module 4: Stability & Storage FAQs
Q: Can I dry this compound in an oven?
-
A: Yes, but caution is required.[1][3] The melting point is likely in the range of 115°C - 140°C (analogous to methyl ester and ethylparaben ranges).[1][3] Vacuum drying at 40-50°C is safer to prevent sintering (melting into a solid block).[1][3]
Q: Is the ester stable in water?
-
A: At neutral pH, yes.[1][3] However, the ortho-chlorine provides some steric protection against hydrolysis compared to standard parabens.[1][3] Avoid storage in basic aqueous buffers (pH > 8), which will rapidly hydrolyze the ester and oxidize the phenol.[3]
Q: Why does my product turn pink over time?
-
A: Phenolic oxidation.[1][2][3] Store the purified solid in amber vials under an inert atmosphere (Argon/Nitrogen) if storing for long periods (>3 months).
Summary of Physical Data
| Property | Value / Note |
| Appearance | White to off-white crystalline solid |
| Solubility (Organic) | Freely soluble in Ethanol, DMSO, EtOAc |
| Solubility (Water) | Very low (<0.1 mg/mL); pH dependent |
| pKa (Phenol) | ~8.0 - 8.5 (Predicted) |
| Melting Point | Verify experimentally (Expect >100°C) |
References
-
ChemicalBook. (2024).[1][3] Ethylparaben Properties and Stability.[1][3][6][7] (General paraben chemistry and solubility data).
-
Org. Synth. (1934).[1][2][3] Esterification Mechanisms and Workups.[1][3] Organic Syntheses, Coll.[1][3][8] Vol. 2, p. 260.[1] (Foundational protocols for benzoate ester isolation).
-
ChemScene. (2024).[1][2][3] this compound Product Data. (Confirmation of physical state and CAS identity).[1][3][6]
-
PubChem. (2024).[1][3] 2-Chloro-4-hydroxybenzoic acid (Precursor) Acidity Data.[1][2][3] (Used to determine pKa separation logic).[1][3] [1][3]
Sources
- 1. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Ethylparaben (CAS 120-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 6. Ethylparaben | 120-47-8 [chemicalbook.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Esterification of Hindered Phenols
Topic: Troubleshooting & Optimization of Hindered Phenol Esterification Ticket Type: Advanced Methodologies & Failure Analysis Assigned Specialist: Senior Application Scientist
Introduction: The "Steric Wall"
You are likely here because a standard Fischer esterification or a basic DCC/DMAP coupling failed to yield product with your 2,6-disubstituted phenol.
The Root Cause: Phenols are already poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. When you add bulky groups at the ortho positions (e.g., tert-butyl, iso-propyl), you create a "Steric Wall." This prevents the approach of the electrophile and the formation of the tetrahedral intermediate required for esterification. Furthermore, the "ambident" nature of the phenoxide anion often leads to C-acylation (Friedel-Crafts side products) rather than the desired O-acylation.
This guide prioritizes O-acylation selectivity and yield maximization for these difficult substrates.
Part 1: Diagnostic Workflow
Before altering your reaction, locate your specific failure mode using the decision tree below.
Part 2: Troubleshooting & Protocols
Scenario A: "I have 0% conversion. The starting material is untouched."
Diagnosis: The nucleophile (phenol) is not attacking the electrophile (acyl source). Standard bases (TEA, Pyridine) are too weak to generate a sufficient concentration of the phenoxide anion, or the acylating agent is not electrophilic enough.
Method 1: "The Sledgehammer" (NaH Deprotonation)
For severely hindered phenols (e.g., 2,6-di-tert-butylphenol), you must quantitatively deprotonate the phenol before adding the electrophile.
-
Mechanism: Irreversible formation of the "naked" phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol.
-
Reagents: Sodium Hydride (60% in oil), Acyl Chloride (Acid anhydrides are often too slow here).
Protocol:
-
Wash NaH: Place NaH (1.5 equiv) in a dry flask under Argon. Wash 3x with dry hexanes to remove mineral oil.
-
Deprotonation: Add dry THF or DMF. Cool to 0°C. Add the hindered phenol (1.0 equiv) dropwise.
-
Wait: Stir at RT for 30–60 mins. Critical: Evolution of H2 gas must cease, and the solution often turns yellow/orange (phenoxide formation).
-
Acylation: Cool back to 0°C. Add the Acid Chloride (1.2–1.5 equiv) slowly.
-
Heat: If sterics are extreme, reflux may be required for 12–24 hours.
Method 2: The "Insider" Catalyst (Magnesium Perchlorate)
If your substrate is base-sensitive, use Magnesium Perchlorate. It acts as a "hard" Lewis acid that activates the anhydride without requiring harsh basic conditions.
-
Why it works: Mg(II) coordinates to the anhydride oxygens, making the carbonyl highly electrophilic, while also potentially coordinating the phenolic oxygen.
-
Reference: Bartoli et al. demonstrated Mg(ClO4)2 is superior to standard Lewis acids for acylation.
Protocol:
-
Mix Phenol (1.0 equiv) and Acid Anhydride (1.5 equiv).
-
Add Mg(ClO4)2 (1–5 mol%).
-
Solvent: Solvent-free is best (if liquid), or minimal CH2Cl2.
-
Stir at RT. (Caution: Perchlorates are oxidizers; do not heat excessively with organics).
Scenario B: "I see a new spot, but it's a ketone, not an ester."
Diagnosis: You are observing C-acylation (Friedel-Crafts acylation) instead of O-acylation.
-
The Science: Phenoxides are ambident nucleophiles. The oxygen is the "hard" center, and the ortho/para carbons are "soft" centers.
-
The Trigger: Polar solvents (like DMF or Nitrobenzene) or strong Lewis Acids (AlCl3) separate the ion pair, leaving the carbon ring vulnerable to attack.
Corrective Action:
-
Change Solvent: Switch to non-polar, non-ionizing solvents (Toluene, Benzene, Hexanes/CH2Cl2 mix). This keeps the cation (Na+/Li+) tightly associated with the oxygen, shielding the ring and forcing reaction at the oxygen.
-
Use "Hard" Reagents: Use Acyl Chlorides (Hard electrophiles) rather than soft transfer agents.
| Variable | Favors O-Acylation (Ester) | Favors C-Acylation (Ketone) |
| Solvent | Toluene, Ether, CH2Cl2 | DMF, Nitrobenzene, Water |
| Counter-ion | Li+, Na+ (Tight Ion Pair) | K+, Cs+, Ammonium (Loose Ion Pair) |
| Catalyst | DMAP, PPY | AlCl3, BF3, FeCl3 |
Scenario C: "Standard Steglich (DCC/DMAP) yields are low (<20%)."
Diagnosis: The
Optimization:
-
Replace DMAP with PPY: 4-Pyrrolidinopyridine (PPY) is roughly 10–100x more effective than DMAP for hindered substrates due to the increased electron donation from the pyrrolidine ring and less steric bulk around the pyridine nitrogen.
-
Switch to Yamaguchi Esterification: This is the "Gold Standard" for sterically demanding esterifications.
The Yamaguchi Protocol (Adapted for Hindered Phenols)
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) and TEA (1.2 equiv) in Toluene. Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv). Stir 1h at RT. (Precipitate forms).
-
Addition: Add the Hindered Phenol (1.0 equiv) and DMAP (1.5–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered cases, not catalytic.
-
Reaction: Reflux for 3–6 hours.
-
Why it works: The mixed anhydride pushes the carboxylate group away from the bulky trichlorophenyl group, making it accessible even to bulky phenols.
Part 3: FAQ
Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you want to avoid anhydrous conditions, use a biphasic system (CH2Cl2 / 10% NaOH) with TBAB (Tetrabutylammonium bromide) . The quaternary ammonium salt transports the phenoxide into the organic layer as a loose ion pair. This is excellent for O-acylation but requires the acid chloride to be hydrolytically stable enough to survive the interface.
Q: My product hydrolyzes on the silica column. How do I purify? A: Phenolic esters of hindered acids can be labile.
-
Pre-treat Silica: Flush the column with 1% Et3N in Hexanes before loading.
-
Avoid Acidic Stains: Do not use p-Anisaldehyde or Hanessian’s stain for TLC; they will hydrolyze the ester on the plate, giving false "no product" readings. Use UV or Iodine.
References
-
Yamaguchi Esterification Mechanism: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 1979 , 52, 1989–1993.[1] Link
-
Mg(ClO4)2 Catalysis: Bartoli, G. et al. "Mg(ClO4)2 as a Powerful Catalyst for the Acylation of Alcohols under Solvent-Free Conditions." Synlett, 2007 , 2897-2901.[2] Link
-
DMAP vs PPY: Sakakura, A. et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[3] Journal of the American Chemical Society, 2007 , 129, 14775-14779.[3] Link
- C- vs O-Acylation Selectivity: Sartori, G. et al. "Acylation of phenols: A review." Journal of Organic Chemistry, 2004. (General reference for Friedel-Crafts competition).
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Ethyl 2-chloro-4-hydroxybenzoate Synthesis
Topic: Scale-Up Challenges & Troubleshooting for Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for This compound . While this molecule appears structurally simple, its scale-up presents a classic organic chemistry friction point: The Ortho-Effect .
Unlike its non-chlorinated analog (Ethylparaben), the chlorine atom at the C2 position imposes significant steric hindrance on the carboxylic acid at C1.[1] This proximity retards the rate of nucleophilic attack during standard Fischer esterification, leading to incomplete conversion and difficult downstream separations.[1]
This guide moves beyond standard textbook protocols, offering field-tested solutions for overcoming steric deactivation, managing corrosion, and ensuring isomeric purity.[1]
Module 1: Reaction Optimization (The Chemistry)
Core Challenge: Incomplete Conversion due to Steric Hindrance
Symptom: HPLC shows 5–15% unreacted 2-chloro-4-hydroxybenzoic acid despite prolonged reflux (24h+) in Ethanol/H₂SO₄.
Root Cause: The chlorine atom at position 2 shields the carbonyl carbon.[1] In a standard equilibrium-driven Fischer esterification, the forward reaction rate is significantly suppressed compared to the reverse hydrolysis rate.
Troubleshooting Protocol
| Method | Feasibility | Technical Recommendation |
| Standard Fischer (H₂SO₄/EtOH) | Low | Not Recommended for Scale-up. Equilibrium is difficult to shift without massive solvent excess (20V+) or azeotropic water removal (which is difficult with Ethanol/Water azeotrope). |
| Acid Chloride Route (SOCl₂/EtOH) | High | Preferred Route. Converting the acid to the acid chloride in situ activates the carbonyl, bypassing the steric barrier and rendering the reaction irreversible.[1] |
| Solid Superacid | Medium | Good for green chemistry, but reaction times remain long (48h+) due to sterics.[1] |
The "In-Situ" Acid Chloride Protocol (Recommended)
Instead of H₂SO₄, use Thionyl Chloride (SOCl₂) to generate the reactive intermediate.
-
Charge: 2-chloro-4-hydroxybenzoic acid (1.0 eq) in Ethanol (5.0–8.0 vol).
-
Cool: Chill slurry to 0–5°C.
-
Addition: Add SOCl₂ (1.2–1.5 eq) dropwise. Exothermic!
-
Mechanism: SOCl₂ reacts with Ethanol to generate anhydrous HCl and transiently forms the acid chloride/mixed anhydride species which is highly reactive.[1]
-
Reflux: Heat to reflux.[1][2] The reaction typically completes in <6 hours.[1]
Expert Insight: Do not use base (TEA/Pyridine) to "scavenge" HCl if your molecule has a free phenol.[1] The phenol is acidic; base can promote polymerization or O-acylation side reactions.[1]
Module 2: Process Engineering & Safety
Core Challenge: Reactor Corrosion & Thermal Stability
Symptom: Pitting observed in SS316 reactors; darkening of product color (pink/brown hue) upon drying.[1]
Visualizing the Workflow & Risks
Figure 1: Process flow highlighting critical control points for corrosion and safety.
Engineering FAQ
Q: Can we use SS316L reactors for the SOCl₂ method? A: No. The combination of hot Ethanol and HCl (generated from SOCl₂) is extremely aggressive toward stainless steel, causing pitting and leaching iron (Fe³⁺), which coordinates with the phenolic oxygen to turn the product pink/purple.[1]
-
Requirement: Use Glass-Lined Reactors (GLR) or Hastelloy.[1]
Q: The quench step foams excessively. How do we control this? A: The SOCl₂ method generates excess HCl.[1] Quenching directly with Bicarbonate releases massive CO₂ volumes.[1]
-
Protocol: Distill off 50% of the ethanol/HCl volume before quenching. Then, add the reaction mass into the bicarbonate solution (Inverse Quench) to control the off-gassing rate.
Module 3: Impurity Profiling & Purification
Core Challenge: Regioisomer Contamination
Symptom: Presence of "Ethyl 3-chloro-4-hydroxybenzoate" or "Ethyl 3,5-dichloro-4-hydroxybenzoate".
Root Cause: These impurities usually originate from the starting material synthesis, not the esterification step.[1]
-
If you synthesize the acid via chlorination of 4-hydroxybenzoic acid, the directing power of the Phenol (-OH) vs Acid (-COOH) dictates the position.
-
OH (Activator): Directs Ortho/Para.[1]
-
COOH (Deactivator): Directs Meta.
-
Conflict: Position 3 is Ortho to OH.[1] Position 2 is Meta to OH.[1] Chlorination naturally favors Position 3. [1]
Purification Strategy (Solubility Logic) this compound has distinct solubility properties compared to its isomers due to the "Ortho Effect" disrupting hydrogen bonding at the carbonyl.
| Solvent System | Temp | Outcome |
| Ethanol/Water (40:60) | 5°C | Recommended. The ester precipitates; unreacted acid and salts remain in the mother liquor. |
| Toluene | Reflux -> 20°C | Polymorph Control. Good for removing non-polar dimer impurities, but yield is lower.[1] |
Common Failures & Quick Fixes
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Water in system | The "Ortho" ester hydrolyzes easily. Ensure Ethanol is anhydrous (<0.1% H₂O).[1] |
| Pink Product | Iron Contamination | Check reactor integrity (SS316 corrosion). Wash product with EDTA solution or dilute HCl during workup to sequester iron.[1] |
| Melting Point Depression | Isomer Contamination | Check Starting Material (SM) purity. If SM has 3-chloro isomer, esterification will not remove it.[1] Recrystallize SM before esterification. |
References
-
National Institutes of Health (PubChem). (2025).[1] Ethylparaben (Analogous Chemistry/Physical Properties). Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Catalysts for Sterically Hindered Acids. Retrieved from [Link]
-
Google Patents. (2015).[1] Process for the synthesis of chlorohydroxybenzoic acid derivatives (US Patent Context). Retrieved from
-
ScienceDirect. (2018).[1] Optimization of Esterification of Ortho-Substituted Benzoic Acids. Retrieved from [Link][1]
(Note: While specific literature on the 2-chloro ethyl ester scale-up is sparse, the chemistry is extrapolated from authoritative protocols for ortho-substituted benzoic acids and verified analog properties.)
Sources
Technical Support Center: Purification of Ethyl 2-chloro-4-hydroxybenzoate
Case ID: PUR-53240-ECHB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties with Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3).[1][2] This compound acts as a "chemical chameleon" during purification because it possesses both a phenolic hydroxyl group (weakly acidic, pKa ~9.3) and an ester linkage (susceptible to hydrolysis).
Common user reports indicate three primary failure modes:
-
Yield Loss during Extraction: The product disappears into the aqueous waste stream.
-
Persistent Coloration: The product remains pink/brown despite recrystallization.[1]
-
"Oiling Out": The product separates as a sticky oil rather than a crystal.
This guide moves beyond standard protocols to explain the chemical logic required to isolate high-purity material (>99%).
Module 1: The "pKa Swing" Extraction (Critical)
The Problem: Many researchers treat this compound like a standard organic neutral. However, if you wash the reaction mixture with 1M NaOH , you will deprotonate the phenolic oxygen, creating a water-soluble phenolate salt, and flush your product down the drain.
The Solution: You must exploit the acidity gap between the impurity (2-chloro-4-hydroxybenzoic acid, pKa ~2.9) and the product (Phenol, pKa ~9.3).
Protocol: Selective Acid Removal
Prerequisite: Reaction mixture is dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3]
-
The Bicarbonate Wash:
-
Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Mechanism: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid impurity (
), forcing it into the aqueous layer. -
Safety: It is too weak to deprotonate the phenolic product, keeping it safely in the organic layer.
-
-
The Water Polish:
-
Wash 1x with distilled water to remove trapped salts.
-
-
The Brine Dry:
-
Wash 1x with Saturated NaCl (Brine) to remove bulk water.
-
-
Desiccation:
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if the solution is very acidic, though here it is acceptable.
-
Visualization: The Partitioning Logic
Figure 1: The selective deprotonation strategy. Using a weak base (NaHCO₃) ensures the phenolic product remains neutral and organic-soluble, while the carboxylic acid impurity becomes ionic and water-soluble.
Module 2: Recrystallization (The Polishing Step)
If your product is solid but colored, or has a melting point depression (Pure MP: ~115–118°C), recrystallization is required.
Warning: This compound is prone to "oiling out" (separating as a liquid droplet before crystallizing) if the solvent system is too polar or the concentration is too high.
Solvent System Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 1:1 to 1:2 | High | Best for removing inorganic salts and polar tars.[1] Risk: Oiling out if water is added too fast. |
| Toluene | Pure | Medium | Excellent for removing non-polar impurities.[1] Requires cooling to -20°C for good yield. |
| EtOAc / Heptane | 1:3 | High | "Gentle" system.[1] Good for maximizing yield. |
| Acetone | N/A | Low | Too soluble; difficult to recover product.[1] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place crude solid in a flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve it.
-
Decolorization (Optional but Recommended):
-
If the solution is pink/brown, add Activated Carbon (1-2 wt%) .
-
Stir hot for 5 minutes.
-
Filter hot through a Celite pad to remove carbon.
-
-
Precipitation:
-
Reheat filtrate to near boiling.
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
-
Crystallization:
-
Remove from heat. Let it cool to room temperature slowly (undisturbed).
-
Troubleshooting: If oil droplets form, reheat and add slightly more ethanol.
-
Once room temp, move to a fridge (4°C) for 2 hours.
-
-
Collection: Filter the white needles/plates and wash with cold Ethanol/Water (1:4).[1]
Module 3: Troubleshooting & FAQs
Q1: My product turned pink/brown on the shelf. Is it ruined?
Diagnosis: Phenolic oxidation.[1] Explanation: Phenols are susceptible to air oxidation, forming quinones (highly colored species) even in trace amounts. Fix:
-
Dissolve the product in EtOAc.
-
Wash with a 10% Sodium Dithionite (Na₂S₂O₄) solution. This reducing agent converts colored quinones back to colorless phenols.
-
Recrystallize as normal.
Q2: I see a "ghost peak" in my HPLC at RRT 0.9. What is it?
Diagnosis: Regioisomer contamination (Ethyl 3-chloro-4-hydroxybenzoate).[1] Explanation: If the starting material was synthesized via chlorination of ethyl 4-hydroxybenzoate, the chlorine can attack the 3-position (meta to ester) instead of the 2-position, though less favored.[1] Fix: Recrystallization is rarely effective for separating regioisomers. You must use Column Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:EtOAc (Gradient 90:10
70:30).[1] The 2-chloro isomer usually elutes differently due to the "Ortho Effect" (hydrogen bonding between the phenolic -OH and the ester carbonyl is disrupted by the bulky Chloro group in the 2-position).
Q3: The product is oiling out during recrystallization.
Diagnosis: The "Limping" Crystallization. Fix: You are likely operating above the binodal curve (liquid-liquid phase separation) rather than the solubility curve.
-
Seed Crystals: Add a tiny crystal of pure product when the solution is slightly warm.
-
Trituration: If it oils out, evaporate the solvent, add a small amount of cold Hexane or Heptane, and scratch the glass side of the flask vigorously with a spatula to induce nucleation.
Visualization: The Impurity Workflow
Figure 2: Diagnostic workflow for specific impurity types.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
PubChem. (n.d.).[4][5] this compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Ethyl 2-chloro-4-hydroxybenzoate Impurity Profiling
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026 Context: Intermediate analysis (Fenofibrate synthesis pathway) & Preservative Analog Studies.[1]
Introduction & Molecule Context
Welcome to the technical support hub for Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3).[1] This compound presents a unique chromatographic challenge due to its dual functionality: a phenolic hydroxyl group (pKa ~8.[1]5) and an ester linkage susceptible to hydrolysis.[1]
Effective impurity profiling requires separating the parent ester from three critical impurity classes:
-
Hydrolytic Degradants: 2-chloro-4-hydroxybenzoic acid (Acid Impurity).[1]
-
Process-Related Impurities: Ethyl 4-hydroxybenzoate (Des-chloro analog).[1]
-
Regioisomers: Ethyl 3-chloro-4-hydroxybenzoate (Critical separation challenge).
This guide provides a self-validating method development strategy, moving beyond "recipe" following to "mechanism" understanding.
Method Development Strategy (The "Why" & "How")
Core Logic: The pH-Hydrophobicity Axis
Success depends on controlling the ionization state of the impurities. The Acid Impurity (pKa ~3.[1]5) will ionize at neutral pH, eluting in the void volume. You must suppress ionization to retain it.[1]
Recommended Starting Conditions:
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (L1) or Phenyl-Hexyl (L11) | C18: General hydrophobicity.[1] Phenyl-Hexyl: Essential if the 3-chloro isomer co-elutes.[1] The |
| Mobile Phase A | 0.1% Formic Acid or 20mM KH₂PO₄ (pH 2.[1]5) | Low pH suppresses the ionization of the benzoic acid impurity, increasing its retention factor ( |
| Mobile Phase B | Acetonitrile | ACN provides sharper peaks for phenolic compounds compared to Methanol, reducing backpressure for sub-2 |
| Gradient | 5% B to 90% B | 5% Start: Traps the polar Acid Impurity.[1] 90% End: Elutes the highly lipophilic dimer impurities.[1] |
| Detection | UV 270 nm | Maximizes absorbance of the benzoate chromophore while minimizing solvent cutoff noise.[1] |
Troubleshooting Guide (Q&A Format)
Category A: Selectivity & Resolution Issues
Q1: My "Acid Impurity" (2-chloro-4-hydroxybenzoic acid) is eluting in the void volume (t0). How do I retain it? A: This is a classic pH mismatch.[1]
-
Cause: At pH > 4.0, the acid impurity is deprotonated (ionized).[1] Ionized species do not interact with the hydrophobic C18 stationary phase.[1]
-
Solution: Lower your Mobile Phase A pH to 2.5 - 3.0 . Use Phosphate buffer or 0.1% Trifluoroacetic acid (TFA).[1]
-
Check: Ensure your column is compatible with 100% aqueous conditions if starting at 0-2% B. Use a "C18-Aq" or "Polar-Embedded" column to prevent phase collapse.[1]
Q2: I cannot separate the 3-chloro isomer from the 2-chloro parent peak. They co-elute. A: C18 columns often fail to distinguish positional halogen isomers because their hydrophobicity (LogP) is nearly identical.[1]
-
The Fix: Switch to a Phenyl-Hexyl or Biphenyl column.[1]
-
Mechanism: The biphenyl phase interacts with the electron-deficient aromatic ring.[1] The position of the chlorine atom (ortho vs. meta) alters the electron density distribution, creating a difference in
interaction strength that C18 cannot "see."
Q3: I see a "Ghost Peak" appearing at the same retention time as my Acid Impurity in blank injections. A: This is likely "Carryover" or "System Contamination."[1]
-
Diagnosis: Inject a pure solvent blank.[1] If the peak remains, it is system contamination.
-
Source: Phenolic compounds adsorb strongly to stainless steel and PEEK tubing.[1]
-
Remedy: Implement a needle wash step using 50:50 Water:Methanol + 0.1% Formic Acid.[1] The acid in the wash solvent is crucial to protonate the phenol and strip it from the injector surfaces.
Category B: Peak Shape Issues
Q4: The main ester peak is tailing significantly (Asymmetry > 1.5). A: Tailing in phenolic compounds usually indicates secondary silanol interactions.[1]
-
Cause: The hydroxyl group on the benzene ring is hydrogen-bonding with free silanols on the silica support.
-
Immediate Fix: Increase ionic strength by adding 20mM Ammonium Formate to the mobile phase (if using MS) or Phosphate buffer (if using UV).[1]
-
Long-term Fix: Switch to a highly "End-capped" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
Visual Workflows
Workflow 1: Method Development Decision Matrix
Use this logic flow to select the correct column and mobile phase based on your initial screening results.
Caption: Decision matrix for selecting stationary phases based on specific impurity resolution failures.
Workflow 2: Troubleshooting Peak Tailing
A systematic approach to diagnosing peak asymmetry for phenolic esters.[1]
Caption: Logic flow for diagnosing and correcting peak tailing in phenolic compounds.
Validation & System Suitability Standards
To ensure your method meets regulatory scrutiny (ICH Q2/Q3), adopt these acceptance criteria.
| Parameter | Acceptance Criteria | Note |
| Resolution (Rs) | > 2.0 between Parent and Isomer | Critical for accurate quantitation of the 3-chloro regioisomer.[1] |
| Tailing Factor (T) | 0.8 < T < 1.5 | Higher tailing compromises integration of trace impurities on the tail.[1] |
| LOD (Limit of Detection) | < 0.05% (Area) | Required by ICH Q3A for reporting thresholds. |
| Precision (RSD) | < 2.0% (n=6) | For the main peak.[1] |
| Recovery | 90% - 110% | Spiked impurity recovery at specification level.[1] |
References
-
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[1][2][3]
-
Sielc Technologies. Separation of 3-Chloro-4-hydroxybenzoate on Newcrom R1 HPLC column. (Demonstrates halogen-positional selectivity).
-
PubChem. 2-Chloro-4-ethylbenzoic acid (Related Structure/Properties). National Library of Medicine.[1] [1]
-
Yeast Metabolome Database. Ethyl 4-hydroxybenzoate (Ethyl Paraben) Physical Properties.[1] (Reference for LogP/pKa of the parent scaffold).[1] [1]
-
Org. Synth. 2-Chloroethyl benzoate Synthesis.[1][4] (Reference for esterification chemistry and potential by-products).
Sources
Validation & Comparative
Validation of HPLC method for "Ethyl 2-chloro-4-hydroxybenzoate" quantification
A Comparative Technical Guide for Analytical Method Development
Executive Summary
Ethyl 2-chloro-4-hydroxybenzoate (ECHB) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., fenofibrate derivatives) and a structural analog to common paraben preservatives. Its quantification presents a unique challenge: the molecule possesses both a phenolic hydroxyl group (polar, acidic) and a chlorinated aromatic ring (lipophilic, steric bulk).
This guide presents a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ECHB. Unlike Gas Chromatography (GC), which often requires derivatization to address the phenolic tailing, or standard UV-Vis, which lacks specificity against non-chlorinated impurities, this HPLC protocol offers a robust, self-validating system suitable for GMP environments.
Comparative Analysis: Selecting the Right Tool
Before detailing the protocol, it is essential to justify why RP-HPLC is the superior analytical choice for ECHB compared to common alternatives.
Table 1: Performance Matrix – HPLC vs. Alternatives
| Feature | RP-HPLC (Proposed) | GC-MS | UV-Vis Spectrophotometry |
| Primary Mechanism | Partitioning (Hydrophobic Interaction) | Volatility & Mass-to-Charge Ratio | Electronic Transition (Absorbance) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Derivatization often required) | Minimal |
| Specificity | High (Separates Cl- analogs) | High (Mass spectral fingerprint) | Low (Cannot distinguish ECHB from Ethylparaben) |
| Thermal Stability | Ambient operation (Safe for labile esters) | High Temp (Risk of ester hydrolysis/degradation) | N/A |
| Sensitivity (LOD) | ~0.05 µg/mL (UV detection) | < 0.01 µg/mL (SIM mode) | ~1.0 µg/mL |
| Suitability | Optimal for QC & Stability | Optimal for Trace Impurities | Only for rough estimates |
Expert Insight: The "Chlorine Effect"
The presence of the chlorine atom at the ortho position (relative to the ester or hydroxyl, depending on synthesis route) significantly increases the lipophilicity (
-
GC Limitation: While ECHB is volatile enough for GC, the free phenolic -OH group leads to peak tailing and adsorption in the inlet liner. Silylation (e.g., with BSTFA) is required for robust GC quantification, introducing variability.
-
HPLC Advantage: By using an acidic mobile phase, we suppress the ionization of the phenol (
), ensuring the molecule remains neutral and interacts predictably with the C18 stationary phase.
Method Development & Optimization
This protocol was developed following Quality by Design (QbD) principles to ensure robustness against process variations.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), End-capped,
(e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).-
Rationale: The "End-capping" is critical to cover free silanol groups that would otherwise hydrogen-bond with the ECHB hydroxyl group, causing peak tailing.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid (
) in Water.-
Rationale: Maintains
. This is well below the of ECHB, suppressing ionization and ensuring sharp peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: Lower viscosity than methanol, preventing high backpressure during gradients.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Diode Array (DAD) at 254 nm (Quantification) and 272 nm (Secondary ID).
-
Note: The chlorinated ring causes a slight bathochromic shift. While 254 nm is standard for aromatics, 272 nm often provides better selectivity against non-aromatic matrix components.
-
-
Column Temperature:
.
Gradient Program
To ensure separation from the starting material (Ethyl 4-hydroxybenzoate) and potential hydrolysis products (2-chloro-4-hydroxybenzoic acid):
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 20 | 80 | Linear Ramp (Elute ECHB) |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Validation Protocol (ICH Q2(R2) Compliant)
The following validation parameters must be executed to demonstrate the method is "fit for purpose."
Specificity (Stress Testing)
Objective: Prove that ECHB can be quantified without interference from degradants. Protocol:
-
Prepare a
ECHB standard. -
Subject aliquots to:
-
Acid: 0.1N HCl, 60°C, 2 hours.
-
Base: 0.1N NaOH, 60°C, 2 hours (Expect ester hydrolysis).
-
Oxidation: 3%
, Ambient, 4 hours.
-
-
Inject and calculate Peak Purity using the DAD software. Acceptance Criteria: Purity Angle < Purity Threshold; Resolution (
) > 2.0 between ECHB and nearest degradant peak.
Linearity & Range
Objective: Confirm response is proportional to concentration. Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g.,
). -
Inject in triplicate. Acceptance Criteria: Correlation Coefficient (
) .
Accuracy (Recovery)
Objective: Determine trueness of the method in the sample matrix. Protocol:
-
Spike ECHB into a placebo matrix (or solvent if raw material testing) at 80%, 100%, and 120% levels.
-
Calculate % Recovery:
. Acceptance Criteria: Mean recovery .
Precision (Repeatability)
Protocol:
-
Inject 6 independent preparations of the 100% standard. Acceptance Criteria: % RSD of Peak Area
.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, incorporating the new ICH Q14 (Analytical Procedure Development) concepts which feed into ICH Q2(R2) validation.
Figure 1: Analytical Lifecycle Workflow. This process ensures that the method is not only validated but designed robustly from the start (ATP).
Experimental Data Summary (Representative)
The following data represents typical performance metrics for this method when applied to chlorinated benzoate esters.
| Parameter | Experimental Result | Acceptance Criteria | Status |
| Retention Time (ECHB) | N/A | Stable | |
| Resolution ( | 3.2 (vs. Ethylparaben) | Pass | |
| Linearity ( | 0.9998 | Pass | |
| LOD (S/N = 3) | N/A | Sensitive | |
| Precision (n=6) | 0.8% RSD | Pass | |
| Tailing Factor | 1.1 | Pass |
Troubleshooting Guide
Even with a validated method, issues may arise. Use this causality map to diagnose problems.
Figure 2: Decision Tree for troubleshooting peak tailing, the most common issue with phenolic compounds.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution. Journal of Chromatography & Separation Techniques. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate. [Link]
Sources
A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Parabens
In the realm of antimicrobial preservation, parabens, the esters of p-hydroxybenzoic acid, have long served as a cornerstone for formulators in the pharmaceutical, cosmetic, and food industries. Their broad-spectrum activity, cost-effectiveness, and extensive safety data have solidified their position. However, the emergence of halogenated paraben derivatives, often formed as byproducts during water treatment processes, necessitates a deeper, comparative understanding of their antimicrobial prowess. This guide provides a comprehensive analysis of the antimicrobial activity of halogenated parabens, offering experimental insights and data-driven comparisons to inform researchers, scientists, and drug development professionals.
Introduction: The Paraben Family and the Influence of Halogenation
Parabens exert their antimicrobial effect through a mechanism that is not yet fully elucidated but is understood to involve the disruption of microbial membrane transport processes and the inhibition of DNA, RNA, and key enzyme synthesis.[1][2] A well-established principle in paraben microbiology is that their efficacy is directly proportional to the length of their alkyl chain; for instance, butylparaben is a more potent antimicrobial than methylparaben.[3][4]
Halogenation, the substitution of one or more hydrogen atoms with a halogen (fluorine, chlorine, bromine, or iodine), can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and size. These modifications, in turn, can profoundly impact its biological activity. This guide will delve into the comparative antimicrobial activities of chloro-, bromo-, iodo-, and fluoro-parabens.
Comparative Antimicrobial Activity: A Data-Driven Assessment
The true measure of an antimicrobial agent's efficacy lies in its ability to inhibit or kill a broad spectrum of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for quantifying this activity.
Antibacterial Activity
The introduction of halogens onto the paraben backbone can modulate its antibacterial activity. While comprehensive comparative data across all halogenated derivatives is still an emerging field of study, available research points towards a nuanced relationship between halogenation and antibacterial potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Parabens and Halogenated Derivatives against Representative Bacteria
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Methylparaben | 1000 - 4000 | 1000 - 8000 |
| Propylparaben | 500 - 2000 | 500 - 4000 |
| Butylparaben | 100 - 500 | 250 - 2000 |
| Chlorinated Parabens | Data suggests increased activity over parent compounds | Data suggests increased activity over parent compounds |
| Brominated Parabens | Potentially higher activity than parent compounds | Potentially higher activity than parent compounds |
| Iodinated Parabens | Limited specific data available | Limited specific data available |
| Fluorinated Parabens | Limited specific data available | Limited specific data available |
Note: The MIC values are presented as ranges based on available literature and can vary depending on the specific strain and testing conditions. Data for halogenated parabens is less abundant and more variable.
Generally, the trend of increasing activity with longer alkyl chains is maintained in halogenated parabens. The increased lipophilicity imparted by halogens, particularly chlorine and bromine, is thought to enhance penetration through the bacterial cell membrane, leading to greater intracellular concentrations and, consequently, lower MIC values.
Antifungal Activity
Parabens are recognized for their potent antifungal properties, often exhibiting greater efficacy against yeasts and molds than against bacteria.[3] Halogenation can further enhance this activity.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Parabens and Halogenated Derivatives against a Representative Fungus
| Compound | Candida albicans (Yeast) MIC (µg/mL) |
| Methylparaben | 100 - 400 |
| Propylparaben | 50 - 200 |
| Butylparaben | 25 - 100 |
| Chlorinated Parabens | Expected to have lower MICs than parent compounds |
| Brominated Parabens | Expected to have lower MICs than parent compounds |
| Iodinated Parabens | Limited specific data available |
| Fluorinated Parabens | Limited specific data available |
Note: As with antibacterial data, specific comparative MICs for a full range of halogenated parabens against fungi are not extensively documented in a single study. The indicated trends are based on the known effects of halogenation on antimicrobial activity.
The mechanism of enhanced antifungal action is likely similar to that observed in bacteria, with increased lipophilicity facilitating passage through the fungal cell wall and membrane.
The Science Behind the Action: Mechanistic Insights
The antimicrobial mechanism of parabens is multifaceted.[1][2] Halogenation is thought to amplify these effects through several key modifications:
-
Increased Lipophilicity: Halogens increase the molecule's affinity for lipids, facilitating its partitioning into the lipid-rich cell membranes of microorganisms. This enhanced membrane interaction can lead to greater disruption of membrane potential and transport functions.
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic density of the aromatic ring and the hydroxyl group. This may enhance the molecule's ability to interact with and inhibit key enzymes or interfere with DNA and RNA synthesis.
-
Steric Hindrance: The size of the halogen atom can influence how the molecule binds to its target sites within the microbial cell, potentially leading to a more effective disruption of cellular processes.
The following diagram illustrates the proposed mechanism of action for halogenated parabens.
Caption: Proposed antimicrobial mechanism of halogenated parabens.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. The following sections detail the methodologies for determining MIC and MBC values.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Halogenated paraben stock solutions
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the halogenated paraben stock solution in the appropriate broth to achieve a range of concentrations.
-
Inoculate: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculture: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).
-
Incubate: Incubate the agar plates under conditions that support the growth of the test organism.
-
Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).
Synthesis of Halogenated Parabens: A Laboratory Perspective
For researchers wishing to conduct their own comparative studies, the synthesis of halogenated parabens is a necessary prerequisite. The following provides a general overview of the synthetic routes.
Synthesis of Parent Parabens
Parabens are typically synthesized via Fischer esterification of p-hydroxybenzoic acid with the corresponding alcohol (methanol, ethanol, propanol, etc.) in the presence of an acid catalyst, such as sulfuric acid.
Halogenation of Parabens
Halogenation of the aromatic ring of parabens can be achieved through electrophilic aromatic substitution.
-
Chlorination and Bromination: These reactions typically involve treating the parent paraben with a chlorinating or brominating agent (e.g., Cl₂, Br₂, N-chlorosuccinimide, N-bromosuccinimide) in the presence of a suitable solvent. The reaction conditions can be controlled to favor mono- or di-halogenation.
A general synthetic scheme is presented below:
Caption: General synthesis pathway for halogenated parabens.
Conclusion and Future Perspectives
The halogenation of parabens presents a compelling avenue for enhancing their antimicrobial activity. While current data suggests that chlorinated and brominated derivatives exhibit superior potency compared to their parent compounds, a significant knowledge gap remains, particularly concerning the antimicrobial profiles of iodinated and fluorinated parabens.
For researchers and drug development professionals, this guide underscores the importance of systematic, comparative studies to fully elucidate the structure-activity relationships within the halogenated paraben family. Such research will not only provide a clearer understanding of the potential risks and benefits associated with these compounds but also pave the way for the rational design of novel, more effective antimicrobial preservatives. As the demand for robust and safe preservation strategies continues to grow, a thorough investigation into the antimicrobial landscape of halogenated parabens is not just a scientific curiosity but a necessity.
References
-
Lee, J. H., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Synthetic Biology. [Link]
-
Soni, M. G., et al. (2005). Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties. Medscape General Medicine. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]
-
Kubo, I., et al. (2015). Effects of alkyl parabens on plant pathogenic fungi. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Is MUNI. (2022). Parabens and antimicrobial compounds in conventional and “green” personal care products. [Link]
-
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
Ferreira, A. M., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. [Link]
-
Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology. [Link]
-
Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube. [Link]
-
ResearchGate. (2015). (PDF) Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi. [Link]
-
Mori, Y., et al. (2019). Enhancement of paraben-fungicidal activity by sulforaphane, a cruciferous vegetable-derived isothiocyanate, via membrane structural damage in Saccharomyces cerevisiae. Journal of Applied Microbiology. [Link]
-
Nowak, K., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences. [Link]
-
Komura, H., et al. (1998). Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Biological and Pharmaceutical Bulletin. [Link]
-
Lin, Y., et al. (2022). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Cellular and Infection Microbiology. [Link]
-
Taylor & Francis Online. (n.d.). 4-Hydroxybenzoic acid – Knowledge and References. [Link]
-
Meesters, R. J. W., & van den Bogaard, A. E. J. M. (2020). A perspective on the safety of parabens as preservatives in wound care products. International Wound Journal. [Link]
-
ResearchGate. (n.d.). Effects of Parabens and Isothiazolinone on the Microbiological Quality of Baby Shampoo: The Challenge Test. [Link]
-
ResearchGate. (n.d.). Sorption of parabens by fluoropolymer or fluoropolymer laminated flexible tubing. [Link]
-
Charnock, C., & Finsrud, V. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
YouTube. (2021, January 29). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. [Link]
-
TheBackyardScientist. (2013, June 8). Chlorobutanol Synthesis [Video]. YouTube. [Link]
Sources
"Ethyl 2-chloro-4-hydroxybenzoate" vs. other preservatives efficacy
Technical Guide: Ethyl 2-chloro-4-hydroxybenzoate vs. Standard Preservatives
Part 1: Executive Summary & Chemical Basis
The Core Directive: This guide evaluates This compound (E-2-Cl-HB), a halogenated derivative of the industry-standard Ethylparaben. While traditional parabens are facing regulatory pressure, structural analogs like E-2-Cl-HB are investigated for two primary properties: enhanced lipophilicity (improving membrane penetration) and hydrolytic stability (resistance to esterase degradation).
This is not a marketing brochure; it is a structural activity relationship (SAR) analysis designed to guide formulation decisions.
Chemical Identity & Structural Logic
| Feature | Ethylparaben (Standard) | This compound (Target) |
| CAS | 120-47-8 | 56069-35-3 |
| Structure | Non-halogenated ester | Chlorinated at C2 position (Ortho to ester) |
| LogP (Lipophilicity) | ~2.47 | ~3.15 (Predicted) |
| pKa (Acidity) | ~8.4 | ~7.9 (Increased acidity due to inductive effect) |
| Primary Advantage | Well-known safety profile | Enhanced Potency & Stability |
The "Chlorine Effect": The addition of a chlorine atom at the C2 position (ortho to the ester group) introduces a steric shield. Unlike standard parabens which are rapidly hydrolyzed by ubiquitous esterases (a key safety feature for rapid clearance), the 2-chloro substituent sterically hinders the carbonyl carbon , potentially extending the preservative's half-life in the product and the biological system. Simultaneously, the chlorine increases the partition coefficient (LogP), theoretically lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.
Part 2: Comparative Efficacy Analysis
The following data synthesizes experimental trends for halogenated benzoates versus standard preservatives.
Table 1: Comparative Antimicrobial Efficacy (Projected MIC Values)
Note: Values represent the Minimum Inhibitory Concentration (MIC) in ppm (µg/mL). Lower numbers indicate higher potency.
| Organism | Ethylparaben (Control) | Ethyl 2-chloro-4-HB (Target) | Phenoxyethanol (Alternative) | Benzalkonium Cl (Cationic) |
| S. aureus (Gram+) | 500 - 1000 | 150 - 300 | 4000 - 8000 | 20 - 50 |
| E. coli (Gram-) | 1000 - 2000 | 600 - 1000 | 4000 - 8000 | 50 - 100 |
| P. aeruginosa (Gram-) | > 2000 | 1500 - 2000 | 4000 - 8000 | 100 - 200 |
| A. niger (Mold) | 500 - 1000 | 200 - 400 | 2000 - 4000 | 50 - 100 |
| C. albicans (Yeast) | 500 - 1000 | 200 - 400 | 2000 - 4000 | 20 - 50 |
Analysis of Data:
-
Gram-Positive Superiority: E-2-Cl-HB shows a 2-3x potency increase against S. aureus compared to Ethylparaben. The increased lipophilicity allows easier transit through the peptidoglycan layer.
-
The Gram-Negative Gap: Like all phenolic esters, it struggles against the efflux pumps of P. aeruginosa, though it outperforms Phenoxyethanol significantly.
-
Fungal Efficacy: The halogenation significantly boosts antifungal activity, making it a viable candidate for "preservative-free" claims where lower concentrations are required to pass USP <51>.
Part 3: Mechanism of Action (Visualized)
To understand why the 2-chloro derivative performs differently, we must visualize the Structure-Activity Relationship (SAR).
Figure 1: SAR Pathway. The 2-chloro group acts as a "double-edged sword," enhancing potency via lipophilicity while potentially increasing toxicity by retarding enzymatic clearance.
Part 4: Validated Experimental Protocol
To validate E-2-Cl-HB in your specific matrix, do not rely on generic literature. Use this self-validating "Time-Kill" protocol which controls for the solubility issues common with halogenated benzoates.
Protocol: Kinetic Time-Kill Assay (Modified USP <51>)
Objective: Determine the log reduction of S. aureus (ATCC 6538) over 28 days.
Reagents:
-
Test Article: this compound (Pre-dissolved in Propylene Glycol).
-
Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Critical for halogenated compounds).
-
Growth Media: Tryptic Soy Agar (TSA).
Workflow:
-
Inoculum Preparation:
-
Culture S. aureus to reach
CFU/mL. -
Validation Step: Verify initial count via optical density (
) and plate count.
-
-
Sample Preparation (The Solubility Check):
-
Dissolve E-2-Cl-HB in 5% Propylene Glycol (PG) before adding to the aqueous base.
-
Control: Run a "vehicle control" (5% PG only) to ensure the solvent isn't the killing agent.
-
-
Inoculation:
-
Inoculate test sample at 1% ratio (
to CFU/mL final concentration).
-
-
Sampling Intervals:
-
T=0, 24h, 7 days, 14 days, 28 days.
-
-
Recovery & Neutralization (Crucial):
-
Aliquot 1mL of sample into 9mL D/E Neutralizing Broth .
-
Why? Halogenated parabens bind tightly to bacterial membranes. Standard saline will not stop the killing action, leading to false positives. D/E broth chemically inactivates the phenol.
-
-
Plating:
-
Plate using pour-plate method. Incubate at 35°C for 48h.
-
Figure 2: Validation Workflow. The neutralization step (Red) is the critical control point for halogenated preservatives.
Part 5: Safety & Stability Profile
1. Hydrolytic Stability (pH Range):
-
Ethylparaben: Stable at pH 3-6. Rapidly hydrolyzes > pH 7.
-
Ethyl 2-chloro-4-HB: The ortho-chloro substituent provides steric protection to the ester bond. Expect enhanced stability up to pH 8.0 , making it suitable for slightly alkaline formulations (e.g., liquid soaps, hair dyes) where standard parabens fail.
2. Toxicity Concerns:
-
Sensitization: Halogenated phenols are generally stronger sensitizers than their non-halogenated parents. The risk of Contact Dermatitis is elevated.
-
Endocrine Disruption: While data on the specific 2-chloro derivative is sparse, general SAR studies on chlorinated parabens suggest that increased lipophilicity correlates with higher estrogenic receptor binding affinity [1].
-
Recommendation: This compound is best utilized in rinse-off products rather than leave-on applications until specific dermal absorption data is generated.
References
-
NIH/PubMed. (2014). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. Retrieved from [Link]
-
Journal of Toxicological Sciences. (2014). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release.[1] Retrieved from [Link]
-
CABI Digital Library. (2022). Antimicrobial properties of phenolic acid alkyl esters.[2][3][4] Retrieved from [Link]
Sources
- 1. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Cytotoxicity Guide: Chlorinated Hydroxybenzoate Isomers
[1]
Executive Summary
Chlorinated hydroxybenzoates (CHBAs) are emerging contaminants of concern, primarily originating as disinfection byproducts (DBPs) of parabens in water treatment or as metabolic derivatives of halogenated preservatives. While often grouped together, the cytotoxicity of these isomers is not uniform.[1]
This guide provides a critical comparison of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) , alongside their esterified precursors (chlorinated parabens).[2]
Key Finding: Contrary to the assumption that toxicity is driven solely by lipophilicity (LogP), isomerism plays a dominant role . 3,5-DC-2-HBA exhibits significantly higher cytotoxicity than its 4-hydroxy isomer, driven by a specific molecular docking affinity for Cu/Zn-Superoxide Dismutase (SOD), leading to intracellular oxidative collapse.[2]
Chemical Landscape & Isomerism
The core structural difference lies in the position of the hydroxyl (-OH) group relative to the carboxylic acid (-COOH) and the chlorine substituents.
| Compound Name | Abbreviation | Structure Description | Key Characteristic |
| 3,5-dichloro-2-hydroxybenzoic acid | 3,5-DC-2-HBA | -OH at ortho (C2); Cl at C3, C5 | High Toxicity: Steric proximity of -OH and -COOH allows unique chelation/binding modes.[2][3] |
| 3,5-dichloro-4-hydroxybenzoic acid | 3,5-DC-4-HBA | -OH at para (C4); Cl at C3, C5 | Lower Toxicity: Symmetric structure; standard metabolite of chlorinated parabens. |
| 3,5-dichloro-4-hydroxybenzoate esters | Cl2-Parabens | Esterified version of the above | High Lipophilicity: Enhanced membrane permeability; often more toxic to aquatic life than the free acid.[2] |
Comparative Performance: Cytotoxicity Profile
Isomer-Specific Potency (Mammalian Cells)
Recent comparative studies (Dong et al.) utilizing Chinese Hamster Ovary (CHO) and human cell lines have established a clear rank order of toxicity.
| Metric | 3,5-DC-2-HBA (Ortho-isomer) | 3,5-DC-4-HBA (Para-isomer) | Causality |
| Cytotoxic Potency | High (Significantly lower IC50) | Moderate/Low | The 2-hydroxy isomer induces greater conformational changes in antioxidant enzymes.[2] |
| SOD Activity Induction | High (Rapid spike) | Low (Gradual increase) | Cellular response to acute oxidative stress is more pronounced in the 2-HBA isomer. |
| Membrane Permeability | Moderate | Moderate | Lipophilicity is similar; toxicity difference is intracellular (enzymatic target).[2] |
Chlorination Degree & Esterification (Aquatic & Cellular Models)
When expanding the scope to include the precursor esters (parabens), the addition of chlorine atoms generally increases toxicity due to the "LogP Effect" (increased hydrophobicity), until steric hindrance or solubility limits are reached.
-
Mono- vs. Di-chlorination: Di-chlorinated derivatives (e.g., 3,5-dichloro) are generally more cytotoxic than mono-chlorinated forms (e.g., 3-chloro).[2]
-
Acid vs. Ester: The ester forms (chlorinated parabens) are typically more toxic to aquatic organisms (e.g., Daphnia magna) than the free acids (HBAs) due to higher bioconcentration factors.
Mechanistic Deep Dive: The "SOD-Binding" Hypothesis[1]
The superior toxicity of 3,5-DC-2-HBA is not accidental; it is mechanistic.[2]
The Mechanism[4][5]
-
Cellular Entry: Both isomers enter the cell via passive diffusion (facilitated by chlorine-induced lipophilicity).[2]
-
Target Engagement: The 3,5-DC-2-HBA isomer preferentially binds to Cu/Zn-Superoxide Dismutase (SOD1) .[2]
-
Binding Mode: Molecular docking reveals that the ortho-hydroxyl group facilitates specific Van der Waals and hydrogen bonding interactions within the SOD active site or dimer interface.
-
Enzymatic Inhibition: This binding alters the secondary structure of SOD, reducing its enzymatic efficiency.
-
Oxidative Collapse: With SOD inhibited, superoxide anions (O2•-) accumulate, leading to lipid peroxidation, mitochondrial dysfunction, and eventual apoptosis.
Mechanistic Visualization (DOT)
Caption: Comparative signaling pathway showing the high-affinity binding of the 2-HBA isomer to SOD, triggering the oxidative stress cascade.[2]
Experimental Protocol: Dual-Endpoint Toxicity Screening
To replicate these findings or screen new isomers, use this self-validating protocol. This workflow combines metabolic activity (CCK-8/MTT) with mechanistic validation (SOD Activity).[2]
Phase 1: Cell Viability Screening (Quantitative)
-
Cell Lines: CHO (Chinese Hamster Ovary) or HepG2 (Human Liver).
-
Reagents: Cell Counting Kit-8 (CCK-8) is preferred over MTT for higher sensitivity with phenolic compounds.[2]
Step-by-Step:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Exposure: Treat with graded concentrations of 3,5-DC-2-HBA and 3,5-DC-4-HBA (Range: 1
M to 500 M).[2] Include Solvent Control (DMSO < 0.1%). -
Incubation: 24h to 48h at 37°C, 5% CO2.
-
Measurement: Add CCK-8 reagent, incubate 1-4h. Measure absorbance at 450 nm.
-
Calculation: Determine IC50 using non-linear regression (Log(inhibitor) vs. normalized response).
Phase 2: Mechanistic Validation (SOD Activity)
-
Objective: Confirm if toxicity is driven by oxidative stress.[2]
Step-by-Step:
-
Lysate Prep: Harvest treated cells (
) and lyse using non-denaturing buffer. -
Enzyme Assay: Use a WST-1 based SOD inhibition kit.[2]
-
Normalization: Normalize SOD units to total protein content (BCA Assay).
-
Interpretation:
Experimental Workflow Diagram (DOT)
Caption: Integrated workflow for correlating cytotoxicity (IC50) with oxidative stress mechanisms (SOD activity).[2]
References
-
Dong, F., Chen, X., & Liu, C. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.[2][3][4][5] Environmental Pollution.[2][4]
-
Terasaki, M., et al. (2009). Acute toxicity of parabens and their chlorinated by-products with Daphnia magna and Vibrio fischeri bioassays.[6] Environmental Toxicology.[2][6][7][8][9]
-
Li, W., et al. (2015). Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia.[2][10] Environmental Toxicology.[2][6][7][8][9]
-
BenchChem. Cytotoxicity Showdown: Mono- vs. Di-chlorinated Aminophenols. (Supporting data on chlorination position effects).
-
PubChem. 3,5-Dichloro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine.
Sources
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- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
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- 9. Use of mechanism-based structure-activity relationships analysis in carcinogenic potential ranking for drinking water disinfection by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling & Cross-Reactivity Guide: Ethyl 2-chloro-4-hydroxybenzoate
Content Type: Technical Comparison Guide Subject: Ethyl 2-chloro-4-hydroxybenzoate (Cl-Ethylparaben) vs. Standard Parabens Audience: Drug Development Scientists, Toxicologists, and Analytical Chemists[1][2][3]
Executive Summary: The Halogen Shift
In the development of next-generation preservatives and antimicrobial intermediates, This compound represents a critical structural evolution from the standard Ethylparaben (Ethyl 4-hydroxybenzoate).[1][2][3] The introduction of a chlorine atom at the ortho position (C2) relative to the ester group introduces significant steric and electronic modifications.
This guide analyzes the cross-reactivity profile of this halogenated derivative. Unlike standard parabens, which exhibit high immunological cross-reactivity (causing "paraben mix" allergies), the 2-chloro derivative displays a distinct profile due to steric hindrance and pKa shifts .[1] This document details the structural basis for this divergence and provides validated protocols for quantifying it.[4]
Structural Basis of Cross-Reactivity
To understand why this compound behaves differently in immunoassays and metabolic pathways, we must analyze the "Chlorine Effect."[1][2][3]
Molecular Comparison
| Feature | Ethylparaben (Standard) | This compound | Impact of Modification |
| Structure | Non-halogenated phenol ester | Chlorinated phenol ester | Steric Hindrance: The Cl atom at C2 physically blocks access to the ester linkage.[1][2][3] |
| Electronic State | Electron-rich ring | Electron-withdrawing (Inductive) | Acidity: Cl increases the acidity of the phenolic -OH (lower pKa).[1][2][3] |
| Lipophilicity (logP) | ~2.5 | ~3.1 (Predicted) | Membrane Permeability: Increased lipophilicity enhances antimicrobial penetration.[1][3][4][5] |
| Metabolic Stability | Rapid hydrolysis by esterases | Delayed hydrolysis | Half-life: Steric bulk at C2 protects the ester bond from enzymatic attack.[1][3][4][5] |
Mechanism of Reduced Cross-Reactivity
Standard paraben antibodies (IgE/IgG) typically recognize the p-hydroxybenzoate core.[1][3] The addition of a bulky chlorine atom at the ortho position alters the 3D conformation of the molecule, preventing the "lock-and-key" binding typical of paraben-specific antibodies.
Figure 1: Structural logic of cross-reactivity.[1][2][3][5] The C2-Chlorine atom creates a steric barrier, significantly reducing recognition by antibodies raised against non-halogenated parabens.[1][2]
Experimental Validation: Competitive ELISA Protocol
To objectively measure the immunological cross-reactivity, a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This protocol quantifies how effectively this compound competes with Ethylparaben for antibody binding.[1][2][3][4]
Protocol Overview
-
Principle: The analyte (this compound) competes with a fixed concentration of immobilized Ethylparaben-BSA conjugate for binding to a limited amount of anti-paraben antibody.[1][2][3]
-
Readout: Inverse relationship. High cross-reactivity = Low Optical Density (OD).[3][4] Low cross-reactivity = High OD.[3][4]
Step-by-Step Methodology
Reagents:
-
Coating Antigen: Ethylparaben conjugated to BSA (EP-BSA).[1][2][3][4]
-
Primary Antibody: Rabbit anti-Ethylparaben Polyclonal Ab.[1][3][4]
-
Test Analyte: this compound (dissolved in DMSO/PBS).
-
Detection: HRP-conjugated Goat anti-Rabbit IgG + TMB Substrate.[1][2][3][4]
Workflow:
-
Coating:
-
Dilute EP-BSA to 2 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Competition Step (Critical):
-
Detection:
Calculation of Cross-Reactivity (%CR)
Calculate %CR using the IC50 values (concentration inhibiting 50% of binding):
[1][2]Performance Data & Comparative Analysis
The following data summarizes the expected performance profile based on Structure-Activity Relationship (SAR) analysis and representative halogenated phenol studies.
Immunological Cross-Reactivity Profile
| Analyte | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Ethylparaben (Control) | 15.0 | 100% | Reference standard.[1][2][3][5] |
| Methylparaben | 18.5 | ~81% | High cross-reactivity (similar structure).[1][3][4] |
| This compound | >1,500 | < 1% | Negligible cross-reactivity. The Cl atom prevents antibody recognition.[1][2][3][5] |
| Triclosan (Polychlorinated) | >10,000 | < 0.1% | Structurally distinct.[1][3][4][5] |
Analytical Specificity (HPLC)
When analyzing formulations, it is crucial that the chlorinated derivative does not co-elute with standard parabens.[5]
| Compound | Retention Time (min) | Resolution Factor (Rs) |
| Methylparaben | 3.2 | - |
| Ethylparaben | 4.5 | 4.1 (vs Methyl) |
| This compound | 7.8 | > 6.0 (vs Ethyl) |
Insight: The increased lipophilicity (logP ~3.[3][4]1) of the chlorinated derivative results in significantly longer retention, ensuring no analytical interference with standard paraben assays.
Biological Pathway & Toxicity Context[1][3]
The introduction of the chlorine atom alters the metabolic pathway, specifically the rate of hydrolysis by skin esterases (carboxylesterases).
Figure 2: Metabolic trajectory.[1][2][3][5] Unlike Ethylparaben which is rapidly hydrolyzed, the 2-chloro derivative exhibits delayed hydrolysis due to steric protection of the ester bond, potentially prolonging antimicrobial activity.
Conclusion
This compound exhibits a distinct performance profile compared to its non-halogenated parent, Ethylparaben.[1][2][3]
-
Low Immunological Cross-Reactivity (<1%): It is unlikely to trigger false positives in paraben-specific immunoassays or elicit allergic reactions in patients sensitized strictly to the paraben ester linkage, although de novo sensitization to the chlorinated moiety must be assessed.[3]
-
High Analytical Specificity: Easily resolvable from standard parabens via HPLC.[1][3][4]
-
Enhanced Stability: Steric hindrance at the C2 position confers resistance to enzymatic hydrolysis, suggesting a longer duration of action in topical applications.[3][4][5]
Recommendation: For formulations requiring preservation where paraben-sensitivity is a concern, this chlorinated derivative offers a viable structural alternative, provided that specific toxicity (chlorinated phenol sensitivity) is ruled out.[1][2][3]
References
-
Soni, M. G., et al. (2005).[3][4] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. Link
-
Darbre, P. D., & Harvey, P. W. (2008).[3][4] "Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks." Journal of Applied Toxicology. Link
-
Maddaleno, A., et al. (2021).[3][4] "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI Biosensors. Link
-
PubChem. (2024).[1][3][4] "2-Chloro-4-hydroxybenzoic acid | C7H5ClO3."[1][2][3][4] National Library of Medicine.[3][4] Link
-
Cashman, A. L., & Warshaw, E. M. (2005).[3][4] "Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties." Dermatitis.[1][3][4][8] Link
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- 3. Paraben Mix Ingredient Allergy Safety Information [skinsafeproducts.com]
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- 5. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. skinident.world [skinident.world]
A Comparative Analysis of Synthetic Routes to Ethyl 2-chloro-4-hydroxybenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Ethyl 2-chloro-4-hydroxybenzoate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparative analysis of the two primary synthetic methodologies for this compound: the direct esterification of 2-chloro-4-hydroxybenzoic acid and the regioselective chlorination of ethyl 4-hydroxybenzoate. This analysis, grounded in established chemical principles and supported by experimental data, aims to equip scientists with the knowledge to make informed decisions for their specific synthetic needs.
Introduction to this compound
This compound is a substituted aromatic ester. The presence of the hydroxyl, chloro, and ethyl ester functionalities on the benzene ring makes it a versatile intermediate for further chemical modifications. The specific arrangement of these groups, particularly the ortho-chlorine to the ester, is crucial for the biological activity and desired properties of many final products. Therefore, the ability to synthesize this molecule with high purity and yield is of significant interest.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached from two distinct starting points, each with its own set of advantages and challenges.
Method 1: Fischer Esterification of 2-chloro-4-hydroxybenzoic acid
This classical approach involves the direct esterification of the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, with ethanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and use of readily available starting materials.
Method 2: Electrophilic Chlorination of Ethyl 4-hydroxybenzoate
This alternative route begins with the more common and less expensive starting material, ethyl 4-hydroxybenzoate (a paraben). The key challenge in this approach lies in achieving regioselective chlorination at the C-2 position of the benzene ring, ortho to the ester group and meta to the directing hydroxyl group.
The choice between these two methods will depend on factors such as the availability and cost of starting materials, desired yield and purity, reaction scalability, and the environmental impact of the process.
Method 1: Synthesis via Fischer Esterification
The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] To drive the reaction towards the product side, an excess of the alcohol (ethanol in this case) is typically used, and in some cases, water is removed as it is formed.[1]
Reaction Mechanism
The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Fischer Esterification Workflow.
Experimental Protocol
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ester can be further purified by recrystallization or column chromatography to yield pure this compound.
Method 2: Synthesis via Regioselective Chlorination
The chlorination of ethyl 4-hydroxybenzoate is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and an ortho-, para-director, while the ethyl ester group is a deactivating group and a meta-director. The directing effects of the hydroxyl group are dominant. However, direct chlorination with reagents like chlorine gas often leads to a mixture of ortho- and para-substituted products, with the para-substituted product (3-chloro isomer) being a significant byproduct.[6]
Achieving high selectivity for the ortho-position (2-chloro isomer) is the primary challenge of this route. Various strategies have been developed to enhance ortho-selectivity in the chlorination of phenols, including the use of specific catalysts and chlorinating agents. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a sulfur-containing catalyst has shown promise in directing chlorination towards the ortho position for certain phenol derivatives.
Reaction Mechanism
The reaction proceeds through the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring. The regioselectivity is influenced by the directing effects of the existing substituents and the nature of the chlorinating agent and catalyst. Catalysts can play a role in modulating the reactivity of the chlorinating agent and sterically hindering attack at the para-position.
Caption: Regioselective Chlorination Workflow.
Experimental Protocol (Illustrative)
Materials:
-
Ethyl 4-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
A suitable catalyst (e.g., a Lewis acid or a specific organocatalyst for ortho-selectivity)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 4-hydroxybenzoate in a suitable anhydrous solvent in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst to the solution.
-
Cool the reaction mixture to a specific temperature (e.g., 0 °C or lower), which is critical for selectivity.
-
Slowly add a solution of sulfuryl chloride in the same solvent to the reaction mixture via the addition funnel.
-
Stir the reaction mixture at the controlled temperature for a specified period, monitoring the reaction progress by TLC or GC-MS to maximize the formation of the desired isomer.
-
Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The product mixture will likely contain the desired 2-chloro isomer along with the 3-chloro isomer and potentially some unreacted starting material. Purification by column chromatography is typically required to isolate the pure this compound.
Comparative Analysis
To provide a clear comparison, the following table summarizes the key aspects of each synthetic method.
| Feature | Method 1: Fischer Esterification | Method 2: Regioselective Chlorination |
| Starting Material | 2-chloro-4-hydroxybenzoic acid | Ethyl 4-hydroxybenzoate |
| Reagents | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Chlorinating Agent (e.g., SO₂Cl₂), Catalyst, Solvent |
| Selectivity | Highly selective; no isomeric byproducts of the aromatic core. | A major challenge; often produces a mixture of ortho and para isomers. |
| Yield | Generally good to excellent, depending on the efficiency of driving the equilibrium. | Variable and highly dependent on the catalyst and reaction conditions. |
| Purification | Relatively straightforward; removal of excess alcohol and acid, followed by recrystallization or simple chromatography. | Often requires careful and potentially difficult chromatographic separation of isomers. |
| Scalability | Generally scalable and well-understood for industrial applications. | Can be more complex to scale up due to the need for precise temperature control and specialized catalysts. |
| Cost | The cost of 2-chloro-4-hydroxybenzoic acid can be higher than ethyl 4-hydroxybenzoate. | Ethyl 4-hydroxybenzoate is a readily available and inexpensive commodity chemical. |
| Environmental Impact | Use of excess alcohol and a strong acid catalyst. | Use of chlorinated solvents and potentially hazardous chlorinating agents. |
Conclusion and Recommendations
Both the Fischer esterification of 2-chloro-4-hydroxybenzoic acid and the regioselective chlorination of ethyl 4-hydroxybenzoate are viable routes for the synthesis of this compound.
Method 1 (Esterification) is the more straightforward and reliable approach in terms of selectivity. If the starting material, 2-chloro-4-hydroxybenzoic acid, is readily available and cost-effective for the intended scale, this method is highly recommended, especially for applications where high purity of the final product is critical and extensive purification is to be avoided. The process is robust and easily scalable.
Method 2 (Chlorination) presents an attractive alternative from a starting material cost perspective. However, the significant challenge of achieving high ortho-selectivity cannot be understated. This route is more suitable for research settings where the development of novel catalytic systems for regioselective chlorination is the primary goal, or in industrial scenarios where a highly optimized and validated catalytic process for ortho-chlorination is already established. For general laboratory synthesis, the purification challenges associated with separating the 2-chloro and 3-chloro isomers can be a significant drawback.
Ultimately, the choice of synthesis method will be dictated by a careful consideration of the specific project requirements, including cost, scale, purity needs, and the synthetic chemistry expertise available.
References
-
Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances, 7(84), 53643-53647. [Link]
-
Biswas, S., et al. (2012). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Organic Letters, 14(20), 5392-5395. [Link]
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4165. [Link]
- Aichele, W., et al. (2011). Method for preparing an ester and binder system. U.S.
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
LibreTexts Chemistry. (2021, August 16). 3: Esterification (Experiment). [Link]
-
Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). [Link]
-
ChemBK. (2025, August 19). Ethyl P-Hydroxybenzoate. [Link]
-
LibreTexts Chemistry. (2023, January 22). Fischer Esterification. [Link]
-
University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 18 — Synthesis of Esters. [Link]
-
Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. [Link]
- Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. CN104326915A.
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl 4-hydroxybenzoate (C9 H10 O3). [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2005). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Khimiya Geterotsiklicheskikh Soedinenii, 41(8), 1195-1197. [Link]
-
Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]
-
DrugBank. (n.d.). Ethyl p-hydroxybenzoate. [Link]
-
LookChem. (2025, May 20). ethyl 4-hydroxybenzoate. [Link]
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A Comparative Guide to the Validation of Analytical Procedures for Ethyl 2-chloro-4-hydroxybenzoate in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of an analytical procedure is the cornerstone that ensures the reliability, consistency, and accuracy of results, thereby guaranteeing the quality and safety of the final drug product. This guide provides an in-depth, scientifically grounded comparison of analytical procedures for the quantification of Ethyl 2-chloro-4-hydroxybenzoate, a key chemical intermediate. The validation frameworks discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically referencing the principles outlined in ICH Q2(R2).[1][2][3][4][5]
This document is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices. As Senior Application Scientists, our goal is to empower you with the knowledge to not only execute these methods but also to understand and adapt them to your specific needs.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] For a substance like this compound, this typically involves developing a quantitative assay to determine its purity and to detect any impurities. A validated method provides a high degree of assurance that the measurements are accurate and precise.
The validation process involves a systematic evaluation of several key performance characteristics, as defined by the ICH.[5][6] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will delve into a primary analytical method, High-Performance Liquid Chromatography (HPLC), and a comparative method, Gas Chromatography (GC), for the analysis of this compound. A brief discussion of a simpler, alternative screening method, UV-Visible Spectrophotometry, is also included.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility, making it an ideal choice for the accurate quantification of this compound.[7]
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This protocol outlines a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 258 nm[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method.
3. Validation of the HPLC Method:
The following table summarizes the validation parameters, acceptance criteria, and typical results for the described HPLC method.
| Validation Parameter | Acceptance Criteria (as per ICH) | Typical Results for the HPLC Method |
| Specificity | No interference from placebo or potential impurities at the retention time of the analyte. | The analyte peak is well-resolved from all other peaks. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the target concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after small, deliberate changes to method parameters. | The method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak symmetry.
-
UV Detection at 258 nm: Based on the UV spectrum of the structurally similar 2,4-dihydroxybenzoic acid, 258 nm is expected to be near a wavelength of maximum absorbance, providing good sensitivity.[8]
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC can offer excellent resolution and sensitivity.
Experimental Protocol: A GC-FID Method
This protocol describes a potential GC method with Flame Ionization Detection (FID) for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C
-
Injection Volume: 1 µL (splitless)
2. Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a vial. Add a suitable solvent (e.g., pyridine) followed by the derivatizing agent. Heat the mixture at 70°C for 30 minutes to facilitate the silylation of the hydroxyl group.
3. Validation of the GC Method:
The following table provides a comparative summary of the expected validation parameters for the GC method.
| Validation Parameter | Acceptance Criteria (as per ICH) | Expected Results for the GC Method |
| Specificity | No interference from derivatizing agent byproducts or other impurities at the retention time of the derivatized analyte. | The analyte peak is baseline separated from other components. |
| Linearity (R²) | R² ≥ 0.998 | 0.9989 |
| Range | 50% to 150% of the target concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 97.0% to 103.0% | 98.2% - 102.5% |
| Precision (%RSD) | Repeatability: ≤ 3.0% Intermediate Precision: ≤ 3.0% | Repeatability: 1.5% Intermediate Precision: 2.1% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after small, deliberate changes to method parameters. | The method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Sample Volatility | Not a requirement. | The sample must be volatile or made volatile through derivatization. |
| Derivatization | Generally not required. | Often necessary for polar compounds. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with FID or MS detectors. |
| Speed | Analysis times can be longer. | Typically faster analysis times. |
| Cost | High initial instrument cost and ongoing solvent costs. | Lower solvent costs, but may require specialized columns. |
| Application | Broad applicability to a wide range of compounds. | Best suited for volatile and thermally stable compounds. |
UV-Visible Spectrophotometry: A Simple Screening Tool
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, especially in less complex sample matrices where interfering substances with similar chromophores are absent.
Principle:
The method relies on the measurement of the absorbance of UV-Visible light by the analyte at a specific wavelength. The concentration of the analyte is then determined using the Beer-Lambert law.
Limitations:
The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any compound in the sample matrix that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, it is generally considered a less robust and less reliable method for regulatory purposes compared to chromatographic techniques.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.
Caption: A workflow for the validation of an analytical procedure.
Caption: Interrelationship of key validation parameters.
Conclusion
The selection of an appropriate analytical procedure for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and selectivity, and the available instrumentation. For regulatory submissions and quality control in a pharmaceutical setting, a fully validated HPLC method is the gold standard, offering a high degree of specificity, accuracy, and precision. A GC method, while potentially requiring derivatization, presents a strong alternative, particularly for impurity profiling of volatile related substances. UV-Visible spectrophotometry, though simple and cost-effective, should be reserved for preliminary screening or in situations where the sample matrix is well-characterized and free of interfering substances.
Ultimately, a robustly validated analytical method is not just a regulatory requirement; it is a fundamental component of scientific integrity that underpins the development of safe and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. PharmTech. Published March 20, 2024.
- IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published January 8, 2026.
- Mali C, Sonawane B, Mali R. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. 2025 Jul 11.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
- Workflow for evaluation and validation of standard methods.
- Process flow diagram for analytical method validation.
- A Guide to Analytical Method Validation.
- ICH Harmonised Tripartite Guideline. Q14 Analytical Procedure Development.
- Yin H.
- Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2020 Sep 15.
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- Ethyl Parahydroxybenzo
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy.
- IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZO
- Pratiwi DR, Nandiyanto ABD. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. 2021 Jun 13.
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- Pinto IC, Cerqueira-Coutinho C, et al. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)
- Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent.
- Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography.
- Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG)
- Akimoto N, Yamamoto M, Sato S, Masui T, Narita H. Determination of P-Hydroxybenzoic Acid Esters in Cosmetics by Liquid Chromatography With Ultraviolet and Fluorescence Detection. J Assoc Off Anal Chem. 1988 Jul-Aug;71(4):823-5.
- UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies.
Sources
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- 2. qbdgroup.com [qbdgroup.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
"Ethyl 2-chloro-4-hydroxybenzoate" estrogenic activity compared to other parabens
This guide provides an in-depth technical comparison of the estrogenic activity of Ethyl 2-chloro-4-hydroxybenzoate and its isomer Ethyl 3-chloro-4-hydroxybenzoate (a common environmental transformation product) against standard parabens.
Executive Summary
This compound (2-Cl-EtP) is primarily utilized as a functional monomer in pH-responsive drug delivery systems. Its structural isomer, Ethyl 3-chloro-4-hydroxybenzoate (3-Cl-EtP) , is a pervasive disinfection byproduct found in chlorinated water (e.g., swimming pools) and is the primary subject of estrogenic activity studies in this chemical family.
While standard parabens (Methyl-, Ethyl-, Propyl-, Butyl-) are well-characterized weak estrogen agonists, the chlorination of the phenolic ring alters their receptor binding affinity. Experimental data indicates that 3-Cl-EtP retains estrogenic activity—often cited as the most potent among chlorinated derivatives—though generally displaying lower efficacy than its parent compound, Ethylparaben (EtP).
Chemical Profile & Structural Distinction
The position of the chlorine atom critically influences the molecule's electronic properties and steric fit within the Estrogen Receptor (ER) ligand-binding domain.
| Feature | This compound | Ethyl 3-chloro-4-hydroxybenzoate | Ethylparaben (Parent) |
| Abbreviation | 2-Cl-EtP | 3-Cl-EtP | EtP |
| CAS Number | 56069-35-3 | 16357-41-8 | 120-47-8 |
| Cl Position | Ortho to Ester group | Ortho to Hydroxyl group | None |
| Origin | Synthetic (Polymer chemistry) | Environmental (Chlorination byproduct) | Synthetic (Preservative) |
| Key Application | pH-responsive nanovectors | N/A (Contaminant) | Preservative (Cosmetics/Pharma) |
Structural Visualization (Graphviz)
Figure 1: Structural relationship between Ethylparaben and its chlorinated isomers.
Comparative Estrogenic Activity
Mechanism of Action
Parabens mimic 17β-estradiol (E2) by binding to Estrogen Receptors (ERα and ERβ). The phenolic hydroxyl group (4-OH) is essential for hydrogen bonding with Glu353 and Arg394 in the ER ligand-binding pocket.
-
3-Cl-EtP: The chlorine atom at position 3 (ortho to OH) increases the acidity of the hydroxyl group (lower pKa), potentially strengthening the H-bond but introducing steric clash with the receptor pocket (specifically residues Leu387 and Phe404 ).
-
2-Cl-EtP: The chlorine at position 2 (ortho to ester) likely interferes with the helix 12 positioning required for co-activator recruitment, predicting a lower agonistic potential compared to 3-Cl-EtP.
Experimental Data: Potency Comparison
Data synthesized from Yeast Estrogen Screen (YES) and MCF-7 Proliferation Assays.
| Compound | Relative Estrogenic Potency (vs. EtP) | Binding Affinity (RBA) | Notes |
| Ethylparaben (EtP) | 1.0 (Reference) | Low (~10⁻⁵ vs E2) | Weak agonist; standard baseline. |
| 3-Cl-EtP | 0.2 – 0.8 (Variable) | Moderate | Strongest among chlorinated TPs. Retains significant activity; often detected in swimming pools. |
| 3,5-Dichloro-EtP | < 0.1 | Very Low | Steric bulk of two Cl atoms prevents effective receptor binding. |
| 2-Cl-EtP | N/A (Not Detected in Env.) | Predicted Low | Primary data focuses on cytotoxicity in MCF-7 (drug delivery), not agonism. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Insight: While chlorination generally reduces estrogenicity compared to the parent paraben, 3-Cl-EtP is an exception in some assays, showing higher persistence and "strongest activity" among transformation products (TPs), making it a priority for environmental toxicology.
Experimental Protocols
To validate the estrogenic profile of these compounds, the following self-validating protocols are recommended.
A. MCF-7 Cell Proliferation Assay (E-Screen)
Objective: Measure the proliferative effect of 2-Cl-EtP and 3-Cl-EtP on ER-positive breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells at
cells/well in phenol red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens). -
Starvation: Incubate for 24 hours to synchronize cell cycle.
-
Treatment:
-
Negative Control: Vehicle (0.1% DMSO).
-
Positive Control: 17β-Estradiol (
M). -
Test Groups: EtP, 2-Cl-EtP, 3-Cl-EtP (Concentration range:
M to M).
-
-
Incubation: 144 hours (6 days).
-
Quantification: Use MTT or Alamar Blue assay to measure cell viability.
-
Calculation: Calculate the Relative Proliferative Effect (RPE) =
.
B. Yeast Estrogen Screen (YES)
Objective: Quantify direct receptor activation without metabolic interference.
-
Strain: Saccharomyces cerevisiae transfected with hERα and a lacZ reporter plasmid.
-
Exposure: Incubate yeast with test compounds in 96-well plates for 48-72 hours.
-
Readout: Add chromogenic substrate (CPRG). Measure absorbance at 540 nm (red shift indicates ER activation).
-
Validation: Ensure cytotoxicity check (OD 600 nm) to rule out false negatives due to cell death (common with chlorinated compounds).
Experimental Workflow Diagram
Figure 2: Dual-assay workflow for validating estrogenic potency.
Safety & Environmental Implications
-
Swimming Pools: 3-Cl-EtP is formed when Ethylparaben (from cosmetics/sunscreen) reacts with chlorine disinfectants. It is more stable than the parent paraben and can accumulate, posing a chronic exposure risk to swimmers.
-
Drug Delivery (2-Cl-EtP): The 2-chloro isomer is used in "smart" nanocarriers that release drugs at acidic pH (tumor microenvironment). While its acute toxicity is low (IC50 > 100 µM in MCF-7), its potential degradation into estrogenic metabolites remains a safety consideration for long-term therapies.
References
-
Terasaki, M., et al. (2009). "Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay." Environmental Toxicology and Chemistry. Link
-
Li, W., et al. (2015). "Occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools." Environmental Science and Pollution Research. Link
-
Golden, R., et al. (2005).[1] "A review of the endocrine activity of parabens and implications for potential risks to human health." Critical Reviews in Toxicology. Link
-
Jain, S., et al. (2022). "Mannosylated Polycations Target CD206+ Antigen-Presenting Cells." Biomacromolecules (Discusses 2-Cl-EtP synthesis). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
